Olumacostat Glasaretil
説明
特性
IUPAC Name |
[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLDICZGDFWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128270 | |
| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261491-89-7 | |
| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261491-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olumacostat glasaretil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261491897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olumacostat glasaretil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl-5-(tetradecyloxy)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLUMACOSTAT GLASARETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6JDK2PLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Olumacostat Glasaretil in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid synthesis is a fundamental metabolic process responsible for the creation of fatty acids from acetyl-CoA and malonyl-CoA. A key regulatory enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1][2][3] ACC exists in two isoforms, ACC1 and ACC2, with ACC1 being predominant in lipogenic tissues like the liver and sebaceous glands.[2] The central role of ACC in lipid production has made it an attractive target for therapeutic intervention in various metabolic diseases and conditions characterized by excess lipid synthesis, such as acne vulgaris.[1][3]
Olumacostat Glasaretil (formerly known as DRM01) is a small molecule inhibitor of ACC designed for topical application.[4][5] It is a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known ACC inhibitor, engineered for enhanced delivery into the skin.[4][6] This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on fatty acid synthesis based on preclinical and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the enzymatic activity of Acetyl-CoA Carboxylase (ACC).[3] By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, a critical building block for the synthesis of fatty acids.[2] This inhibition leads to a reduction in the downstream production of various lipid species that contribute to sebum formation.[3][7] Furthermore, the reduction in malonyl-CoA can lead to an increase in fatty acid oxidation, as malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for beta-oxidation.[2][8]
Preclinical In Vitro Studies
In vitro studies using primary and transformed human sebocytes have been instrumental in elucidating the direct effects of this compound on lipid synthesis.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro experiments.
| Concentration | Effect on De Novo Fatty Acid Synthesis ([¹⁴C]-acetate incorporation) | Reference |
| 3 µM | Reduction to at or below baseline levels | [4][6] |
| 20 µM | 85-90% reduction compared to control | [4][9] |
Table 1: Effect of this compound on De Novo Fatty Acid Synthesis in Human Sebocytes
| Lipid Species | Approximate Percent Reduction from Control (at 3 µM) | Reference |
| Triacylglycerol | 86% | [4][6] |
| Cholesteryl/Wax Ester | 57% | [4][6] |
| Diacylglycerol | 51% | [4][6] |
| Cholesterol | 39% | [4][6] |
| Phospholipid | 37% | [4][6] |
Table 2: Reduction in Sebocyte Lipid Levels with this compound Treatment
Experimental Protocol: In Vitro Lipid Synthesis Assay
The following protocol outlines the methodology used to assess the impact of this compound on de novo lipid synthesis in human sebocytes.[4][9]
-
Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using sebocyte growth medium.
-
Stimulation and Treatment: Cells are stimulated with 1 µM human insulin and 1 µM of the Liver X Receptor (LXR) agonist T0901317. Concurrently, cells are treated with increasing concentrations of this compound or TOFA dissolved in a culture medium containing 0.1% DMSO.
-
Radiolabeling: After 24 hours of incubation, the treatment medium is replaced with a labeling medium containing [¹⁴C]-acetate, and the test compounds are reapplied.
-
Harvesting: Following an additional 16-hour incubation period, the cells are harvested using trypsin/EDTA.
-
Lipid Extraction and Analysis: Lipids are extracted from the harvested cells, and the amount of incorporated [¹⁴C]-acetate is quantified using liquid scintillation counting as a measure of de novo fatty acid synthesis.
Preclinical In Vivo Studies
In vivo studies in animal models have provided evidence for the efficacy of topical this compound and its mechanism of action.
Key Findings
Topical application of this compound, but not its active metabolite TOFA, led to a significant reduction in the size of sebaceous glands in hamster ears, highlighting the importance of the prodrug formulation for in vivo delivery.[4][6] HPLC analysis of hamster ear extracts demonstrated that treatment with this compound resulted in increased levels of ACC and an elevated ratio of acetyl-CoA to free CoA, which is consistent with the inhibition of ACC and an increase in fatty acid oxidation.[3][4] Furthermore, Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging in Yorkshire pigs showed that topically applied this compound accumulates preferentially in the sebaceous glands compared to the surrounding dermis.[3][4]
Clinical Development
This compound has been evaluated in clinical trials for the treatment of acne vulgaris.
Phase II Clinical Trial Data
A Phase IIa multicenter, randomized, vehicle-controlled study evaluated the safety and efficacy of this compound 7.5% gel in patients with moderate to severe facial acne vulgaris.[10]
| Outcome Measure (at Week 12) | This compound 7.5% (n=53) | Vehicle (n=55) | P-value |
| Mean Percent Reduction in Inflammatory Lesions | -63.9% | -45.9% | 0.0006 |
| Mean Percent Reduction in Non-inflammatory Lesions | -48.1% | -28.8% | 0.0025 |
| Patients with ≥2-grade Improvement in IGA | 24.5% | 7.3% | 0.0070 |
Table 3: Efficacy Results from Phase IIa Clinical Trial of this compound [10] IGA: Investigator Global Assessment
A subsequent Phase IIb dose-ranging study showed a significant reduction in both inflammatory and non-inflammatory acne lesions compared to vehicle at week 12, with the 7.5% twice-daily dose showing the most significant improvements.[11]
| Treatment Group | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions |
| OG 7.5% twice-daily | -15.0 | -17.5 |
| Combined Vehicle | -10.7 | -9.3 |
| P-value | 0.001 | <0.001 |
Table 4: Key Efficacy Endpoints from Phase IIb Clinical Trial [11]
Phase III Clinical Trials
Two large-scale Phase III pivotal trials, CLAREOS-1 and CLAREOS-2, were conducted to further assess the efficacy and safety of this compound.[12][13] These trials enrolled a total of 1,503 patients with moderate-to-severe acne vulgaris.[13] Unfortunately, the trials did not meet their co-primary endpoints, as the reductions in inflammatory and non-inflammatory lesions were not statistically significant compared to the vehicle groups.[12][13]
| Trial | Treatment Group | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-inflammatory Lesions |
| CLAREOS-1 | This compound | 14.3 | 14.8 |
| Vehicle | 13.7 | 11.2 | |
| CLAREOS-2 | This compound | 16.6 | 17.8 |
| Vehicle | 15.3 | 17.4 |
Table 5: Lesion Reduction in Phase III Clinical Trials at Week 12 [12]
Despite not meeting the primary efficacy endpoints, this compound was well-tolerated in the Phase III trials, with most adverse events being mild to moderate in severity.[12][13]
Conclusion
This compound is a potent inhibitor of Acetyl-CoA Carboxylase that has been shown to effectively reduce de novo fatty acid synthesis and the production of various lipid components of sebum in preclinical models. Its mechanism of action, centered on the rate-limiting step of lipogenesis, makes it a rationally designed therapeutic agent for conditions involving excess sebum production. While preclinical and early clinical data were promising for the treatment of acne vulgaris, the Phase III clinical trials did not demonstrate a statistically significant benefit over vehicle. Nevertheless, the development of this compound has provided valuable insights into the role of ACC in sebaceous gland biology and the potential for topical modulation of fatty acid synthesis. These findings may inform future research and development of novel dermatological therapies targeting lipid metabolism.
References
- 1. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medestheticsmag.com [medestheticsmag.com]
- 6. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
The Impact of Olumacostat Glasaretil on Sebum Lipid Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olumacostat Glasaretil (formerly DRM01) is a topical small molecule designed to address acne vulgaris by targeting the production of sebum, a key factor in the disease's pathogenesis. As a prodrug, this compound is converted to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA), which acts as a potent inhibitor of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, which are foundational components of over 80% of human sebum lipids.[1][2][3][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on the lipid composition of sebum, and the experimental protocols used to ascertain these effects.
Mechanism of Action: Inhibition of De Novo Lipogenesis
The primary mechanism of action for this compound lies in its ability to suppress the synthesis of new fatty acids within the sebaceous glands.[1][2][5] The process begins with the topical application of the prodrug, which is designed for enhanced delivery into the skin.[1][2] Once it reaches the sebocytes, it is converted into its active metabolite, which then inhibits acetyl-CoA carboxylase.
ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, this compound effectively reduces the pool of malonyl-CoA available for the fatty acid synthase complex, thereby decreasing the production of new fatty acids. This targeted inhibition leads to a significant reduction in the overall output of sebum from the sebaceous glands.[1][2][3]
Below is a diagram illustrating the signaling pathway for lipogenesis in sebocytes and the point of intervention for this compound.
Quantitative Effects on Sebum Lipid Composition
Treatment with this compound leads to a notable reduction in fatty acid-containing lipid species within sebum. Analyses have demonstrated a decrease in both saturated and monounsaturated fatty acyl chains across a range of lipid classes.[1][2] It is important to note that the fatty acid chain elongation process does not appear to be affected.[1][2]
While specific percentage reductions for each lipid class from this compound studies are not publicly detailed, data from a study on another ACC inhibitor, ACCi-1, provides insight into the expected magnitude of these changes. This study showed that oral administration of the ACC inhibitor for two weeks resulted in significant reductions in lipid species dependent on de novo lipogenesis.[6][7] Conversely, lipids not primarily derived from this pathway, such as cholesterol and squalene, were not significantly reduced.[6][7]
| Lipid Class | Expected Effect of this compound | Quantitative Change (with ACCi-1 as a proxy) | Citation |
| Triacylglycerols | Reduction | ~66% suppression | [6][7] |
| Wax Esters | Reduction | ~66% suppression | [6][7] |
| Free Fatty Acids | Reduction | ~66% suppression | [6][7] |
| Diacylglycerols | Reduction | Data not specified, but reduction observed | [1][2] |
| Phospholipids | Reduction | Data not specified, but reduction observed | [1][2] |
| Cholesteryl Esters | Reduction | Data not specified, but reduction observed | [1][2] |
| Cholesterol | No significant change | Not reduced | [6][7] |
| Squalene | No significant change | Not reduced | [6][7] |
Experimental Protocols
The analysis of sebum lipid composition requires sophisticated analytical techniques to separate and quantify the complex mixture of lipids. The primary methods employed are based on chromatography and mass spectrometry.
Sebum Sample Collection
A non-invasive and standardized method for sebum collection is crucial for reproducible results.
-
Apparatus: Sebutape™ adhesive patches.
-
Procedure:
-
The subject's skin (typically the forehead) is gently cleansed and allowed to dry.
-
A Sebutape™ patch is applied to the skin surface and left in place for a standardized period (e.g., one hour).
-
The patch is carefully removed, having absorbed the surface sebum.
-
Lipid Extraction from Sebutape™
The collected sebum must be efficiently extracted from the collection medium.
-
Materials: Absolute ethanol, ethyl acetate, nitrogen gas stream.
-
Protocol:
-
The Sebutape™ patches are submerged in absolute ethanol.[8]
-
The ethanol is evaporated under a gentle stream of nitrogen until the volume is significantly reduced.[8]
-
A liquid-liquid extraction is performed using ethyl acetate to separate the lipids from more polar matrix components.[8]
-
The final lipid extract is dried and then reconstituted in a solvent mixture suitable for chromatographic analysis (e.g., a 40:40:20 mixture of acetone, methanol, and isopropanol).[9]
-
Sebum Lipid Analysis via HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detailed lipid profiling. This allows for the separation of lipid classes and the identification and quantification of individual lipid species. The "TrueMass® Sebum Panel" analyses mentioned in studies of this compound are a specialized form of this methodology.[1][2]
-
Instrumentation:
-
A High-Performance Liquid Chromatography system.
-
A C8 or C18 reversed-phase column with sub 2 µm particle size for high-resolution separation.[9][10]
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Triple Quadrupole (QqQ) instrument, equipped with an Electrospray Ionization (ESI) source.[10]
-
-
Chromatographic Separation:
-
A binary solvent gradient is typically used. For example:
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: A mixture of methanol and isopropanol (e.g., 95:5).
-
-
The gradient is programmed to elute lipids from the column based on their polarity, starting with a lower concentration of the organic mobile phase B and gradually increasing to elute the more non-polar lipids like triacylglycerols and wax esters.[9]
-
-
Mass Spectrometry Analysis:
-
The ESI source ionizes the lipid molecules as they elute from the HPLC column.
-
The mass spectrometer is operated in both positive and negative ion modes to detect the full range of lipid classes.
-
Full scan data is acquired to identify the mass-to-charge ratio (m/z) of the intact lipid molecules.
-
Tandem MS (MS/MS) is used to fragment specific ions, providing structural information that aids in the precise identification of the fatty acyl chains within each lipid.[10]
-
Below is a workflow diagram for the experimental analysis of sebum lipids.
Conclusion
This compound represents a targeted approach to acne therapy by directly inhibiting the engine of sebum production—de novo lipogenesis. Its mechanism of action, centered on the inhibition of acetyl-CoA carboxylase, leads to a significant and specific reduction in the fatty acid-containing components of sebum, including triacylglycerols, wax esters, and diacylglycerols. While the development of this compound was halted, the extensive research into its effects provides a valuable framework for understanding the role of de novo lipogenesis in sebaceous gland biology and for the development of future sebum-suppressing therapies. The analytical techniques outlined in this guide are critical for the precise evaluation of such therapies, enabling a detailed understanding of their impact on the complex lipidome of human sebum.
References
- 1. This compound, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medestheticsmag.com [medestheticsmag.com]
- 7. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Trial History of Olumacostat Glasaretil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olumacostat glasaretil (formerly DRM01) was a promising topical drug candidate developed for the treatment of acne vulgaris. Its novel mechanism of action, the inhibition of acetyl-coenzyme A carboxylase (ACC), aimed to directly target sebum production, a key factor in the pathogenesis of acne. This technical guide provides an in-depth review of the clinical trial history of this compound, from early phase studies to the pivotal Phase III trials. It details the experimental protocols, presents quantitative efficacy and safety data in structured tables, and visualizes the key signaling pathway and experimental workflows. Despite showing early promise, the development of this compound was discontinued after the Phase III trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the clinical development of this compound and the broader field of acne therapeutics.
Introduction
Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones, papules, pustules, nodules, and cysts. A central element in its pathophysiology is the overproduction of sebum by sebaceous glands. This compound was designed as a first-in-class topical agent to address this by inhibiting acetyl-coenzyme A carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, which is a critical process for sebum production.[1][2] By reducing sebum production, this compound was expected to have a significant impact on the development and severity of acne lesions. This document provides a detailed chronicle of its journey through clinical trials.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, after topical application, is converted to its active form, which then inhibits ACC. ACC is a key enzyme in the lipogenesis pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a fundamental building block for the synthesis of fatty acids, which are major components of sebum. By inhibiting ACC, this compound effectively reduces the production of these fatty acids, leading to a decrease in overall sebum production.[3][4]
Clinical Trials
The clinical development of this compound progressed through Phase I, Phase II, and Phase III trials to evaluate its safety, tolerability, and efficacy.
Phase IIa Clinical Trial (NCT02431052)
This was a multicenter, randomized, double-blind, vehicle-controlled study designed to assess the efficacy and safety of this compound 7.5% gel in patients with moderate to severe facial acne vulgaris.[5]
-
Study Design: Patients were randomized in a 1:1 ratio to receive either this compound 7.5% gel or a vehicle gel.[5]
-
Treatment Regimen: The assigned treatment was applied twice daily to the face for 12 weeks.[5]
-
Inclusion Criteria: Patients with a clinical diagnosis of facial acne vulgaris, including a minimum of 20 inflammatory and 25 non-inflammatory lesions, and an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe) were enrolled.
-
Efficacy Endpoints: The primary efficacy endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts and the proportion of patients with at least a 2-grade improvement in IGA score at week 12.[5]
-
Safety Assessments: Safety and tolerability were monitored throughout the study.
| Characteristic | This compound 7.5% (n=53) | Vehicle (n=55) |
| Mean Age (years) | 20.3 | 21.5 |
| Gender (% Female) | 52.8 | 56.4 |
| Race (% Caucasian) | 84.9 | 85.5 |
| Mean Inflammatory Lesion Count | 29.7 | 28.6 |
| Mean Non-inflammatory Lesion Count | 40.9 | 38.8 |
| IGA Score of 3 (Moderate) (%) | 83.0 | 81.8 |
| IGA Score of 4 (Severe) (%) | 17.0 | 18.2 |
Data sourced from the Phase IIa publication.[5]
| Efficacy Endpoint (at Week 12) | This compound 7.5% | Vehicle | p-value |
| Mean Percent Reduction in Inflammatory Lesions | -63.9% | -45.9% | 0.0006 |
| Mean Percent Reduction in Non-inflammatory Lesions | -48.1% | -28.8% | 0.0025 |
| Proportion with ≥2-grade IGA Improvement | 24.5% | 7.3% | 0.0070 |
Data sourced from the Phase IIa publication.[5]
Application-site adverse events were more common in the this compound group but were generally mild to moderate in intensity.[5]
Phase IIb Clinical Trial (NCT02608454)
This dose-ranging study further evaluated the efficacy and safety of different concentrations and dosing frequencies of this compound gel.[3]
-
Study Design: A randomized, double-blind, vehicle-controlled, dose-ranging trial.
-
Treatment Arms: Patients were randomized to one of five arms: this compound 4% once daily, 7.5% once daily, 7.5% twice daily, vehicle once daily, or vehicle twice daily.[3]
-
Treatment Duration: 12 weeks.[3]
-
Patient Population: 420 patients with moderate to severe facial acne vulgaris.[3]
-
Primary Efficacy Endpoints: The co-primary endpoints were the absolute change from baseline in inflammatory and non-inflammatory lesion counts at week 12.[3]
All this compound treatment groups demonstrated a statistically significant reduction in both inflammatory and non-inflammatory lesion counts compared to the vehicle groups at week 12. The most significant improvements were observed in the 7.5% twice-daily group.[3]
| Efficacy Endpoint (at Week 12) | OG 7.5% Twice Daily | Combined Vehicle | p-value |
| Mean Reduction in Inflammatory Lesions | -15.0 | -10.7 | 0.001 |
| Mean Reduction in Non-inflammatory Lesions | -17.5 | -9.3 | <0.001 |
Data represents the comparison of the 7.5% twice-daily arm to the combined vehicle groups.[3]
Phase III Clinical Trials: CLAREOS-1 (NCT03028363) & CLAREOS-2 (NCT03028376)
Two identical, large-scale, pivotal Phase III trials were conducted to confirm the efficacy and safety of this compound for a potential New Drug Application (NDA) submission.[6][7]
-
Study Design: Two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[6]
-
Patient Population: A total of 1,503 patients (759 in CLAREOS-1 and 744 in CLAREOS-2) aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[6][7]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either this compound 5% topical gel or vehicle, applied twice daily for 12 weeks.[5]
-
Co-Primary Efficacy Endpoints:
-
Absolute change from baseline in inflammatory lesion counts at week 12.[6]
-
Absolute change from baseline in non-inflammatory lesion counts at week 12.[6]
-
Proportion of patients achieving at least a two-grade improvement from baseline to a final IGA score of 0 (clear) or 1 (almost clear) at week 12.[6]
-
-
Long-Term Safety: An open-label extension study, CLARITUDE, was conducted to assess the long-term safety of this compound for up to an additional 36 weeks.[7]
The Phase III trials did not meet their co-primary endpoints. The differences in lesion count reduction and IGA success rates between the this compound and vehicle groups were not statistically significant.[6]
Table 1: Co-Primary Efficacy Endpoint Results for CLAREOS-1
| Efficacy Endpoint (at Week 12) | This compound 5% (n=506) | Vehicle (n=253) |
| Mean Absolute Reduction in Inflammatory Lesions | -14.3 | -13.7 |
| Mean Absolute Reduction in Non-inflammatory Lesions | -14.8 | -11.2 |
| Proportion with ≥2-grade IGA Improvement | 19.1% | 20.8% |
Data sourced from press releases.[6]
Table 2: Co-Primary Efficacy Endpoint Results for CLAREOS-2
| Efficacy Endpoint (at Week 12) | This compound 5% (n=496) | Vehicle (n=248) |
| Mean Absolute Reduction in Inflammatory Lesions | -16.6 | -15.3 |
| Mean Absolute Reduction in Non-inflammatory Lesions | -17.8 | -17.4 |
| Proportion with ≥2-grade IGA Improvement | 16.3% | 11.8% |
Data sourced from press releases.[6]
Consistent with the Phase II studies, this compound was well-tolerated in the Phase III trials. The majority of adverse events were mild or moderate in severity, and there were no treatment-related serious adverse events reported.[6][8]
Discontinuation of Development
Following the failure of the Phase III pivotal trials to meet their primary efficacy endpoints, Dermira, Inc. announced the discontinuation of the this compound development program in March 2018.[9]
Conclusion
The clinical development of this compound represents a significant effort to bring a novel mechanism of action to the topical treatment of acne vulgaris. While the Phase II studies showed promising results, the larger and more robust Phase III trials did not confirm these efficacy findings, ultimately leading to the termination of the program. This technical guide provides a comprehensive summary of the clinical trial data and methodologies for this compound, serving as a valuable case study for researchers and drug developers in the field of dermatology. The journey of this compound underscores the challenges of translating early-phase clinical success into late-stage confirmation and highlights the complexities of developing new treatments for common dermatological conditions.
References
- 1. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 2. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. medestheticsmag.com [medestheticsmag.com]
- 5. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
- 7. Dermira Completes Patient Enrollment in Two Phase 3 Pivotal [globenewswire.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for Olumacostat Glasaretil Treatment in SEB-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in-vitro treatment of the immortalized human sebocyte cell line, SEB-1, with Olumacostat Glasaretil (OG). This compound is a potent inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis, offering a targeted approach for studying sebum production and the effects of its inhibition.
Mechanism of Action
This compound is a prodrug that, once inside the cell, is converted to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA). TOFA inhibits ACC, which catalyzes the conversion of acetyl-CoA to malonyl-CoA. This inhibition effectively blocks the initial committed step of fatty acid biosynthesis, leading to a reduction in the production of various lipid species that constitute sebum.[1][2][3]
Quantitative Data Summary
Treatment of sebocytes with this compound has been shown to significantly reduce the synthesis of major lipid classes. The following table summarizes the percentage reduction of various lipids in sebocytes treated with 3 μM this compound.
| Lipid Species | Mean Percentage Reduction from Control |
| Triacylglycerol | 86% |
| Cholesteryl/Wax Ester | 57% |
| Diacylglycerol | 51% |
| Cholesterol | 39% |
| Phospholipids | 37% |
Data compiled from studies on human sebocytes.[1][2]
Furthermore, in SEB-1 cell cultures, treatment with 20 μM this compound resulted in an 85%-90% reduction in the incorporation of ¹⁴C-acetate, indicating a substantial decrease in de novo fatty acid synthesis.[1][2]
Experimental Protocols
SEB-1 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the SEB-1 human sebocyte cell line.
Materials:
-
SEB-1 cell line
-
Sebocyte Growth Medium (e.g., Sebomed® Basal Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and specific growth factors)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture flasks (T-75)
-
6-well or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved vial of SEB-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed Sebocyte Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Maintenance:
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
-
-
Subculturing:
-
Aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.
-
This compound Treatment Protocol
This protocol details the treatment of SEB-1 cells with this compound to assess its impact on lipid synthesis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
SEB-1 cells cultured in appropriate plates (e.g., 6-well or 96-well)
-
Sebocyte Growth Medium
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Treatment:
-
Seed SEB-1 cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the stock solution in Sebocyte Growth Medium to the desired final concentrations (e.g., 3 μM and 20 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
[¹⁴C]-Acetate Incorporation Assay for De Novo Fatty Acid Synthesis
This assay measures the rate of new fatty acid synthesis by quantifying the incorporation of radiolabeled acetate.
Materials:
-
SEB-1 cells treated with this compound as described above.
-
[¹⁴C]-acetate
-
Labeling medium (e.g., serum-free medium)
-
Trypsin-EDTA
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Following the treatment period with this compound, aspirate the treatment medium.
-
Wash the cells with PBS.
-
Add labeling medium containing [¹⁴C]-acetate to each well.
-
Incubate for a defined period (e.g., 4-16 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.[1]
-
Aspirate the labeling medium and wash the cells with cold PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample to account for differences in cell number.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's inhibitory action on lipid synthesis.
Experimental Workflow for this compound Treatment and Analysis
Caption: Experimental workflow for assessing this compound's effect on SEB-1 cells.
References
Application Notes and Protocols: [14C]-Acetate Incorporation Assay for Olumacostat Glasaretil Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olumacostat Glasaretil (formerly DRM01) is a topical drug developed to target acne vulgaris by reducing sebum production. It functions as a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a potent inhibitor of acetyl-CoA carboxylase (ACC). ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of new fatty acid synthesis. By inhibiting ACC in the sebaceous glands, this compound effectively decreases the production of lipids that constitute sebum.[1][2][3][4]
The [14C]-acetate incorporation assay is a robust and sensitive method to quantify the rate of de novo lipid synthesis in cultured cells, such as human sebocytes. This assay serves as a critical tool for evaluating the efficacy of ACC inhibitors like this compound. The principle of the assay involves supplying cells with radiolabeled [14C]-acetate, a fundamental precursor for fatty acid synthesis. The amount of radioactivity incorporated into the cellular lipid fraction is directly proportional to the rate of DNL. A reduction in [14C]-acetate incorporation in the presence of an inhibitor indicates its efficacy in blocking lipid synthesis.
Mechanism of Action of this compound
This compound is a prodrug that is topically delivered and accumulates in the sebaceous glands.[1][3] In the skin, it is converted to its active form, TOFA, which then inhibits acetyl-CoA carboxylase (ACC). ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the fatty acid synthesis pathway.[5][6][7] By blocking this step, this compound effectively reduces the synthesis of fatty acids and, consequently, the production of sebum, a key factor in the pathophysiology of acne vulgaris.[1][4]
Signaling Pathway of Acetyl-CoA Carboxylase in Lipogenesis
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting lipid synthesis and its effects on various lipid species in human sebocytes.
Table 1: Inhibition of [14C]-Acetate Incorporation in SEB-1 Sebocytes
| This compound Concentration | Mean Inhibition of [14C]-Acetate Incorporation | Reference |
| 20 µM | 85% - 90% | [2][3][8] |
| 3 µM | Reduction to at or below baseline levels | [2][3] |
Table 2: Reduction of Lipid Species in Primary Human Sebocytes at 3 µM this compound
| Lipid Species | Mean Reduction from Control | Reference |
| Triacylglycerol | ~86% | [2][3][8] |
| Cholesteryl/Wax Ester | ~57% | [2][3][8] |
| Diacylglycerol | ~51% | [2][3][8] |
| Cholesterol | ~39% | [2][3][8] |
| Phospholipids | ~37% | [2][3][8] |
Experimental Protocols
[14C]-Acetate Incorporation Assay Workflow
References
- 1. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Acetyl-CoA carboxylase 1–dependent lipogenesis promotes autophagy downstream of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Metabolism of [2-14C]acetate and its use in assessing hepatic Krebs cycle activity and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwm.edu [uwm.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Olumacostat Glasaretil in the Hamster Ear Model for In Vivo Sebaceous Gland Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olumacostat Glasaretil (formerly DRM01) is a potent and specific inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo synthesis of fatty acids.[1][2][3][4] Inhibition of ACC leads to a reduction in the production of sebum, a key factor in the pathogenesis of acne vulgaris.[3][5][6] The hamster ear model is a well-established and relevant preclinical model for studying sebaceous gland biology and the effects of sebosuppressive agents.[2][7][8] The sebaceous glands in the hamster ear are numerous, large, and share morphological and physiological similarities with human sebaceous glands, including androgen sensitivity.[7][8] This document provides detailed application notes and protocols for utilizing the hamster ear model to evaluate the in vivo efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Human Sebocytes
This table summarizes the percentage reduction of various lipid classes in cultured human sebocytes following treatment with this compound.
| Lipid Class | Concentration of this compound | Average Reduction (%) |
| Triacylglycerol | 3 µM | ~86% |
| Cholesteryl/Wax Ester | 3 µM | ~57% |
| Diacylglycerol | 3 µM | ~51% |
| Cholesterol | 3 µM | ~39% |
| Phospholipid | 3 µM | ~37% |
| Fatty Acid Synthesis | ||
| [¹⁴C]-acetate incorporation | 20 µM | 85-90% |
Data sourced from MedchemExpress and GlpBio.[2][9]
Table 2: In Vivo Effects of this compound in the Hamster Ear Model
| Parameter | Treatment Group | Observation |
| Sebaceous Gland Size | Topical this compound | Significantly reduced |
| Acetyl-CoA to Free CoA Ratio | Topical this compound | Increased |
| ACC Levels | Topical this compound | Increased |
These findings are consistent with the inhibition of ACC.[2][3][4]
Signaling Pathway
The mechanism of action of this compound involves the inhibition of Acetyl-CoA Carboxylase (ACC), which blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis.
References
- 1. The hamster ear sebaceous glands. I. Examination of the regional variation by stripped skin planimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hamster ear model for sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. Hormonal control of hamster ear sebaceous gland lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imavita.com [imavita.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a tissue culture system for hamster sebaceous gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Olumacostat Glasaretil for Topical Delivery: Application Notes and Protocols for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Olumacostat Glasaretil, a potent acetyl-CoA carboxylase (ACC) inhibitor, for topical delivery in a laboratory environment. This document outlines the mechanism of action, physicochemical properties, and detailed protocols for preparing various topical formulations, along with methods for their characterization and quality control.
Introduction to this compound
This compound (formerly DRM01) is a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known inhibitor of ACC.[1][2] ACC is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of fatty acids that are major components of sebum.[3][4] By inhibiting ACC in the sebaceous glands, this compound effectively reduces sebum production, a key factor in the pathogenesis of acne vulgaris.[3][4][5] Its design as a prodrug enhances its delivery to the sebaceous glands when applied topically.[1]
Mechanism of Action
This compound penetrates the skin and is metabolized to its active form, which then inhibits acetyl-CoA carboxylase. This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. The inhibition of this pathway leads to a decrease in the production of lipids that constitute sebum.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing stable and effective topical formulations.
| Property | Value | Reference |
| Molecular Formula | C26H43NO7 | [1][6] |
| Molecular Weight | 481.62 g/mol | [1][2] |
| CAS Number | 1261491-89-7 | [2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | ||
| Water | < 0.1 mg/mL (insoluble) | [2][7] |
| DMSO | 125 mg/mL (259.54 mM) | [2][7] |
| Ethanol | Data not available | |
| Propylene Glycol | Data not available | |
| Isopropyl Myristate | Data not available | |
| Oleic Acid | Data not available | |
| LogP (predicted) | 7.2 | [1] |
Note: Experimental determination of solubility in common pharmaceutical solvents is highly recommended for formulation development.
Experimental Protocols for Topical Formulations
Given the hydrophobic nature of this compound (LogP ~7.2), formulation strategies should focus on enhancing its solubility and partitioning into the skin. The following protocols provide a starting point for developing cream, gel, and ointment formulations. The concentration of this compound can be varied, but clinical trials have investigated concentrations up to 7.5%.[8]
General Workflow for Formulation Development
Protocol for Oil-in-Water (O/W) Cream
This protocol is a general guideline for preparing an O/W cream. The choice of oils, emulsifiers, and other excipients should be guided by pre-formulation solubility and compatibility studies.
Materials:
-
Oil Phase:
-
This compound
-
Solvent for API (e.g., Oleic Acid, Isopropyl Myristate - to be determined based on solubility)
-
Emulsifier (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
Stiffening agent (e.g., Cetyl Alcohol, Stearic Acid)
-
Emollient (e.g., Mineral Oil, Sweet Almond Oil)
-
-
Aqueous Phase:
-
Purified Water
-
Humectant (e.g., Glycerin, Propylene Glycol)
-
Preservative (e.g., Phenoxyethanol, Parabens)
-
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Magnetic stirrer and stir bars
-
pH meter
-
Weighing balance
-
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amounts of the oil-soluble components (emulsifiers, stiffening agents, emollients). b. In a separate beaker, dissolve the calculated amount of this compound in a suitable solvent with gentle heating and stirring if necessary. c. Combine the dissolved API solution with the other oil phase ingredients. d. Heat the oil phase to 70-75°C in a water bath until all components are melted and the mixture is uniform.[9][10]
-
Preparation of the Aqueous Phase: a. Weigh the purified water, humectant, and preservative into a separate beaker. b. Heat the aqueous phase to 70-75°C in a water bath.[9][10]
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer or homogenizer.[9] b. Continue mixing for 10-15 minutes to form a uniform emulsion.
-
Cooling and Final Additions: a. Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer as it cools. b. When the cream has cooled to below 40°C, add any heat-sensitive ingredients.
-
pH Adjustment and Quality Control: a. Once the cream has reached room temperature, measure the pH and adjust if necessary using a suitable pH-adjusting agent (e.g., triethanolamine or citric acid solution). b. Perform quality control tests as outlined in Section 4.
Protocol for Hydrogel Formulation
For a hydrophobic drug like this compound, an emulgel or a hydrogel with a co-solvent system is a suitable approach.
Materials:
-
This compound
-
Solvent/Co-solvent (e.g., Ethanol, Propylene Glycol)
-
Gelling agent (e.g., Carbomer 940, Hydroxypropyl cellulose)
-
Neutralizing agent (e.g., Triethanolamine for Carbomer)
-
Purified Water
-
Preservative
-
Penetration enhancer (optional, e.g., Oleic Acid)
Procedure:
-
Dispersion of Gelling Agent: a. Disperse the gelling agent in purified water with constant stirring until a uniform dispersion is formed. Avoid clumping.
-
Preparation of the Active Phase: a. In a separate container, dissolve this compound in the chosen solvent or co-solvent system. Gentle warming may be required. b. If using a penetration enhancer, add it to this phase.
-
Incorporation of Active Phase: a. Slowly add the active phase to the aqueous gelling agent dispersion while stirring continuously.
-
Gel Formation and Neutralization: a. If using a pH-sensitive gelling agent like Carbomer, slowly add the neutralizing agent dropwise while stirring until a clear, viscous gel is formed. b. Add the preservative.
-
Final Mixing and Quality Control: a. Continue stirring until the gel is homogeneous. b. Measure the pH and perform other quality control tests.
Protocol for Oleaginous Ointment
Oleaginous ointments are suitable for providing an occlusive barrier and enhancing the penetration of hydrophobic drugs.
Materials:
-
This compound
-
Oleaginous base (e.g., White Petrolatum, White Ointment)
-
Levigating agent (e.g., Mineral Oil)
-
Antioxidant (optional, e.g., Butylated Hydroxytoluene - BHT)
Procedure:
-
Levigation of the Drug: a. Weigh the required amount of this compound and place it on an ointment slab or in a mortar. b. Add a small amount of a suitable levigating agent (e.g., mineral oil) and triturate with a spatula or pestle to form a smooth, uniform paste.[11] This step is crucial to reduce particle size and prevent a gritty texture.
-
Geometric Dilution: a. Weigh the oleaginous base. b. Incorporate an amount of the base approximately equal in volume to the drug paste and mix thoroughly.[11] c. Continue adding the base in geometric portions, mixing thoroughly after each addition, until all the base is incorporated and the ointment is uniform.[11]
-
Fusion Method (Alternative): a. If the drug is soluble in the molten base, the fusion method can be used. b. Melt the oleaginous base on a water bath at the lowest possible temperature.[12] c. Dissolve the this compound in the molten base with stirring. d. If using an antioxidant, add it to the molten base. e. Remove from heat and stir continuously until the ointment congeals.[12]
-
Quality Control: a. Perform quality control tests as described in the following section.
Quality Control and Characterization
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated topical products.
Physicochemical Characterization
| Test | Method | Purpose | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | To assess color, odor, and homogeneity. | Homogeneous, uniform, and free from phase separation or visible particles. |
| pH | pH meter | To ensure the pH is within a range that is non-irritating to the skin and ensures drug stability. | pH 4.5 - 6.5 |
| Viscosity and Rheology | Viscometer/Rheometer | To determine the flow properties, which affect spreadability and drug release. | Consistent viscosity profile across batches. |
| Particle/Globule Size | Microscopy, Dynamic Light Scattering (for emulsions) | To assess the size distribution of dispersed particles or oil droplets, which can impact stability and absorption. | Mean globule size < 10 µm for emulsions. |
| Drug Content and Uniformity | HPLC | To quantify the amount of this compound in the formulation and ensure its uniform distribution. | 90% - 110% of the label claim. |
In Vitro Performance Testing
| Test | Method | Purpose |
| In Vitro Release Testing (IVRT) | Franz Diffusion Cells with a synthetic membrane | To measure the rate and extent of drug release from the formulation. |
| In Vitro Permeation Testing (IVPT) | Franz Diffusion Cells with excised human or animal skin | To evaluate the permeation of the drug through the skin layers. |
Stability Testing
Stability testing is critical to determine the shelf-life of the formulation under various storage conditions.
Protocol:
-
Package the formulations in inert, airtight containers.
-
Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze them for the quality control parameters listed in section 4.1.
-
Evaluate any changes in physical appearance, pH, viscosity, and drug content.
Conclusion
The successful formulation of this compound for topical delivery requires a systematic approach, beginning with a thorough understanding of its physicochemical properties and mechanism of action. The protocols provided herein offer a foundation for developing stable and effective cream, gel, and ointment formulations in a laboratory setting. It is imperative to conduct comprehensive characterization and stability studies to ensure the quality and performance of the final product. Further optimization of the formulations should be guided by experimental data, particularly solubility and skin permeation studies.
References
- 1. This compound | C26H43NO7 | CID 89497391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. formulabotanica.com [formulabotanica.com]
- 4. youtube.com [youtube.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 8. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SOP for Preparation of Oil-in-Water Creams – SOP Guide for Pharma [pharmasop.in]
- 10. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 11. Ointments: Preparation & Evaluation of Drug Release | Pharmlabs [pharmlabs.unc.edu]
- 12. philadelphia.edu.jo [philadelphia.edu.jo]
Application Notes and Protocols: Gene Expression Analysis in Sebocytes after Olumacostat Glasaretil Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebocytes, the specialized epithelial cells of the sebaceous glands, are central to the production of sebum, a complex lipid mixture that lubricates and protects the skin. Dysregulation of sebum production is a key factor in the pathogenesis of acne vulgaris. Olumacostat Glasaretil (OG) is a topical pro-drug of a potent inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By targeting ACC, this compound effectively reduces the production of lipids in sebocytes, making it a promising therapeutic agent for acne.[2][3] This document provides detailed application notes and protocols for the analysis of gene expression changes in human sebocytes following exposure to this compound.
Data Presentation: Expected Gene Expression Changes
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Expected Change in Expression |
| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[4] | Downregulated (feedback inhibition) or Unchanged |
| FASN | Fatty Acid Synthase | Catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. A key enzyme in de novo lipogenesis. | Downregulated |
| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into stearoyl-CoA, converting it to oleoyl-CoA, a major component of triglycerides and other lipids. | Downregulated |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | A master transcriptional regulator of lipogenic genes, including ACACA, FASN, and SCD.[1] | Downregulated |
| ELOVL1, 3, 6 | Elongation of Very Long Chain Fatty Acids Protein 1, 3, 6 | Involved in the elongation of fatty acids. | Downregulated |
| DGAT1, 2 | Diacylglycerol O-Acyltransferase 1, 2 | Catalyzes the final step in triglyceride synthesis. | Downregulated |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Acetyl-CoA Carboxylase (ACC). This enzyme is a critical downstream effector in the lipogenic signaling pathway, which is often activated by factors such as androgens and insulin-like growth factor 1 (IGF-1). The activation of this pathway leads to the upregulation of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1, in turn, increases the expression of key lipogenic enzymes including ACC and Fatty Acid Synthase (FASN). By inhibiting ACC, this compound directly blocks the synthesis of malonyl-CoA, a crucial building block for fatty acids, thereby bypassing the upstream signaling cascade and effectively reducing lipid production.
References
Application Notes and Protocols for Measuring Olumacostat Glasaretil's Effect on Cell Viability In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olumacostat Glasaretil (formerly DRM01) is a potent, topically administered small molecule inhibitor of acetyl-coenzyme A carboxylase (ACC).[1][2][3][4] ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, which are essential components of sebum.[3][4][5] By inhibiting ACC, this compound effectively reduces the production of lipids in sebocytes, the primary cells of the sebaceous glands.[3][5][6] This mechanism of action made it a therapeutic candidate for acne vulgaris, a condition characterized by excessive sebum production.[4]
These application notes provide a comprehensive guide for researchers to assess the in vitro effects of this compound on cell viability. While its primary activity is the inhibition of lipogenesis, it is crucial to understand its impact on overall cell health and cytotoxicity to determine its therapeutic window and potential off-target effects. The following protocols and guidelines are designed for use with relevant cell lines, such as human immortalized SZ95 sebocytes or primary human sebocytes.
Mechanism of Action: Inhibition of Lipogenesis
This compound is a prodrug that is metabolized to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA).[5][7] TOFA inhibits both ACC1 and ACC2 isoforms. In the context of sebocytes, the inhibition of ACC1 is particularly relevant as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the initial and committed step in fatty acid synthesis. By blocking this step, this compound effectively reduces the pool of fatty acids available for the synthesis of complex lipids that constitute sebum, such as triglycerides and wax esters.
Data Presentation: Effect on Cell Viability
While this compound's primary effect is on lipid metabolism, it is essential to evaluate its impact on cell viability. Studies on a similar ACC inhibitor in SZ95 sebocytes indicated no detectable changes in cell viability at concentrations that effectively inhibited lipogenesis.[8][9] However, the active metabolite, TOFA, has been shown to induce cell death in various cancer cell lines, suggesting that the effects on viability can be cell-type dependent.[10]
The following table summarizes the expected and reported effects of this compound on sebocytes and provides a template for researchers to present their quantitative data from in vitro cell viability assays.
| Cell Line | Compound | Concentration Range | Assay Type | Incubation Time | Observed Effect on Viability | IC50 (µM) |
| Reported Data | ||||||
| SZ95 Human Sebocytes | ACC Inhibitor (ACCi-1) | Not specified | Not specified | Not specified | No detectable change in viability.[8][9] | Not Applicable |
| Experimental Template | ||||||
| e.g., SZ95 Human Sebocytes | This compound | e.g., 0.1 - 100 µM | e.g., MTT Assay | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |
| e.g., Primary Human Sebocytes | This compound | e.g., 0.1 - 100 µM | e.g., CellTiter-Glo | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |
| e.g., HaCaT Keratinocytes | This compound | e.g., 0.1 - 100 µM | e.g., Neutral Red Uptake | e.g., 24, 48, 72 hours | e.g., % Viability vs. Vehicle | Calculate if applicable |
Experimental Protocols
To quantitatively assess the effect of this compound on cell viability, standard colorimetric or luminescent assays are recommended. Below are detailed protocols for the MTT and CellTiter-Glo assays, which are suitable for adherent cell lines like sebocytes.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Human sebocyte cell line (e.g., SZ95)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the sebocytes.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 100 µM is a reasonable starting point.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1][5]
Materials:
-
Human sebocyte cell line (e.g., SZ95)
-
Complete cell culture medium
-
This compound (and vehicle control)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 sebocytes per well in 100 µL of complete medium in an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the compound to the wells as described in the MTT protocol.
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well (the volume should be equal to the volume of the cell culture medium in the well).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_treated / Luminescence_vehicle_control) * 100
-
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olumacostat Glasaretil Delivery to Sebaceous Glands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olumacostat Glasaretil. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its delivery to sebaceous glands.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of a potent acetyl-CoA carboxylase (ACC) inhibitor.[1] ACC is the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] By inhibiting ACC in sebocytes, this compound reduces the production of lipids that are major components of sebum.[1][3] This leads to a decrease in overall sebum production and a reduction in the size of sebaceous glands.[1][3]
Q2: Why is a prodrug strategy used for this compound?
A2: The active form of the drug, 5-(tetradecyloxy)-2-furoic acid, has limited ability to penetrate the skin and reach the sebaceous glands. This compound is a more lipophilic version designed to enhance its delivery into the pilosebaceous unit.[1] Once it reaches the target tissue, it is converted to its active form.
Q3: What are the expected effects of this compound on sebocytes in vitro?
A3: In vitro studies on human sebocytes have shown that this compound inhibits the synthesis of various lipids, including triglycerides, wax esters, and cholesteryl esters.[1] This leads to a significant reduction in the total lipid content within the cells.
Q4: What in vivo models are suitable for evaluating the delivery of this compound to sebaceous glands?
A4: The hamster ear model is a well-established and relevant model for studying sebaceous gland activity and the effects of topical treatments.[4][5][6] The sebaceous glands in the hamster ear are large and numerous, making them suitable for histological and biochemical analysis.[4] Yorkshire pigs are also used as their skin is physiologically similar to human skin.[1]
Q5: Has this compound been successful in clinical trials?
A5: While Phase II clinical trials for a 7.5% this compound gel showed promising results in reducing acne lesions, the subsequent Phase III trials did not meet their primary endpoints for efficacy.[7][8][9]
Troubleshooting Guides
Formulation and Drug Delivery
Q: My this compound formulation appears unstable (e.g., phase separation, crystallization). What could be the cause and how can I fix it?
A:
-
Potential Cause: Improper selection or concentration of excipients such as emulsifiers, stabilizers, or solubilizers. The pH of the formulation may also be a factor.
-
Troubleshooting Steps:
-
Review Excipient Compatibility: Ensure all excipients are compatible with this compound. A list of common topical excipients can be found in pharmaceutical formulation handbooks.
-
Optimize Emulsifier/Stabilizer Concentration: Titrate the concentration of your emulsifying and stabilizing agents to find the optimal balance for your specific vehicle system.
-
pH Adjustment: Evaluate the pH of your formulation. Adjusting the pH with buffering agents may improve the stability of the emulsion and the solubility of the drug.
-
Solubility Enhancement: Consider the use of co-solvents like propylene glycol or polyethylene glycol to improve the solubility of this compound in your formulation.
-
Q: I am observing poor penetration of this compound into the skin in my in vitro model. What are some strategies to improve delivery?
A:
-
Potential Cause: The vehicle composition may not be optimal for traversing the stratum corneum and reaching the pilosebaceous unit.
-
Troubleshooting Steps:
-
Incorporate Penetration Enhancers: The inclusion of chemical penetration enhancers such as fatty acids (e.g., oleic acid) or glycols can help to reversibly disrupt the stratum corneum and facilitate drug permeation.
-
Lipid-Based Carrier Systems: Consider formulating this compound in a lipid-based carrier like a nanoemulsion or liposomes. These systems can improve the partitioning of the lipophilic drug into the skin.
-
Optimize Vehicle Viscosity: The viscosity of your formulation can impact drug release and skin retention time. Experiment with different gelling agents and concentrations to achieve the desired consistency.
-
In Vitro Sebocyte Experiments
Q: My primary human sebocyte cultures are not proliferating or are detaching from the culture plates. What are the common causes and solutions?
A:
-
Potential Causes: Suboptimal culture medium, improper handling of cells during subculture, or contamination.
-
Troubleshooting Steps:
-
Media Composition: Ensure your sebocyte growth medium contains the necessary supplements, such as fetal bovine serum, human serum, and growth factors. Refer to established protocols for sebocyte culture.
-
Gentle Cell Handling: Sebocytes can be sensitive to enzymatic digestion during passaging. Minimize the exposure time to trypsin and use a trypsin inhibitor to neutralize its activity.
-
Feeder Layer: For primary cultures, using a feeder layer of mitomycin-C-treated 3T3 fibroblasts can improve sebocyte attachment and proliferation.
-
Contamination Check: Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and ensure aseptic technique.
-
Q: I am not observing the expected decrease in lipid production in my sebocyte cultures after treatment with this compound. What could be the issue?
A:
-
Potential Causes: Insufficient drug concentration, inadequate incubation time, or issues with the lipid quantification assay.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response study to determine the optimal concentration of this compound for your specific sebocyte cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
Assay Validation: Ensure your lipid quantification method (e.g., Nile Red staining, mass spectrometry) is properly validated and sensitive enough to detect changes in lipid content.
-
Cell Health: Confirm that the sebocytes are healthy and metabolically active before and during the experiment. High levels of cell death can affect the results.
-
In Vivo Animal Models
Q: I am having difficulty visualizing the distribution of this compound in the sebaceous glands of my hamster ear model. What techniques can I use?
A:
-
Potential Cause: The chosen imaging technique may lack the required sensitivity or spatial resolution.
-
Troubleshooting Steps:
-
MALDI Mass Spectrometry Imaging (MALDI-MSI): This is a powerful technique for label-free imaging of drugs and metabolites in tissue sections. It can provide detailed information on the distribution of this compound within the different micro-anatomical structures of the skin, including sebaceous glands.
-
Fluorescent Labeling: If a fluorescently labeled version of this compound is available or can be synthesized, fluorescence microscopy can be used to visualize its localization.
-
Autoradiography: Using a radiolabeled version of the compound can also provide high-sensitivity imaging of its distribution in tissue sections.
-
Data Presentation
| Parameter | Vehicle Control | This compound (7.5% Gel) | Reference |
| Phase IIa Clinical Trial Efficacy (12 weeks) | [2] | ||
| Mean Reduction in Inflammatory Lesions | -45.9% | -63.9% | [2] |
| Mean Reduction in Non-inflammatory Lesions | -28.8% | -48.1% | [2] |
| Phase IIb Clinical Trial Efficacy (12 weeks) | [9] | ||
| Mean Change in Inflammatory Lesion Count | -10.7 | -15.0 | [9] |
| Mean Change in Non-inflammatory Lesion Count | -9.3 | -17.5 | [9] |
| In Vitro Sebocyte Lipid Reduction (at 3 µM) | [10] | ||
| Triacylglycerol | Baseline | ~86% reduction | [10] |
| Cholesteryl/Wax Ester | Baseline | ~57% reduction | [10] |
| Diacylglycerol | Baseline | ~51% reduction | [10] |
Experimental Protocols
Protocol 1: In Vitro Human Sebocyte Culture
-
Isolation of Sebaceous Glands: Obtain full-thickness human skin samples. Separate the epidermis from the dermis by incubation with dispase. Isolate intact sebaceous glands from the epidermal underside by microdissection.
-
Primary Culture: Plate the isolated glands on a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts in sebocyte growth medium (e.g., Iscove's modified Dulbecco's medium supplemented with human serum, fetal calf serum, L-glutamine, and antibiotics).
-
Subculture: When primary cultures reach confluence, remove the 3T3 feeder cells with EDTA. Detach the sebocytes using trypsin/EDTA, neutralize with a trypsin inhibitor, and replate on a fresh feeder layer.
-
Drug Treatment: Once sebocyte cultures are established and actively proliferating, replace the growth medium with a medium containing the desired concentration of this compound or the vehicle control. Incubate for the desired duration.
-
Analysis: After treatment, cells can be harvested for various analyses, including lipid quantification (e.g., by mass spectrometry or staining with Nile Red), gene expression analysis (e.g., by qPCR), or protein analysis (e.g., by Western blot).
Protocol 2: Hamster Ear Model for Sebaceous Gland Analysis
-
Animal Model: Use male Syrian hamsters, as their ear sebaceous glands are large and responsive to androgens.
-
Topical Application: Apply a defined amount of the this compound formulation or vehicle control to the ventral side of the hamster's ear daily for a specified period (e.g., 14-21 days).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and excise the treated ears.
-
Histological Analysis: Fix the ear tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the sebaceous glands. The size of the sebaceous glands can be quantified using image analysis software.
-
Biochemical Analysis: For lipid analysis, the ear tissue can be homogenized, and lipids can be extracted and quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
Protocol 3: In Vitro Drug Release Testing (IVRT)
-
Apparatus: Use a vertical diffusion cell (Franz cell) apparatus.
-
Membrane: Place a synthetic membrane (e.g., polysulfone) between the donor and receptor chambers of the Franz cell.
-
Receptor Phase: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) and maintain a constant temperature (e.g., 32°C).
-
Sample Application: Apply a precise amount of the this compound formulation to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, collect samples from the receptor medium and replace with fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC. The cumulative amount of drug released over time can then be calculated.
Visualizations
Caption: Mechanism of action of this compound in sebocytes.
References
- 1. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medestheticsmag.com [medestheticsmag.com]
- 4. Hamster ear model for sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hamster ear sebaceous glands. I. Examination of the regional variation by stripped skin planimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Promising Topical Sebum-Suppressing Agent that Affects All Major Pathogenic Factors of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. researchgate.net [researchgate.net]
- 9. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. glpbio.com [glpbio.com]
Troubleshooting variability in Olumacostat Glasaretil experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olumacostat Glasaretil. Our aim is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly known as DRM01) is a prodrug of a potent inhibitor of Acetyl-CoA Carboxylase (ACC).[1] ACC is the rate-limiting enzyme in the de novo biosynthesis of fatty acids.[1][2] By inhibiting ACC, this compound effectively reduces the production of various lipids, including those found in sebum.[1][3] In experimental settings, it has been shown to decrease the synthesis of triacylglycerols, cholesteryl/wax esters, diacylglycerols, cholesterol, and phospholipids in human sebocytes.[4][5]
Q2: How is this compound activated to its active form?
This compound is designed to be hydrolyzed in vivo to its active metabolite, 5-(tetradecyloxy)-2-furoic acid (TOFA), which is then converted to 5-tetradecyloxy-2-furoyl-CoA. This final molecule acts as a competitive inhibitor of ACC.[6] This prodrug strategy enhances its delivery and activity within the target cells.[1]
Q3: What are the typical cell models used for in vitro experiments with this compound?
The most common in vitro models are primary human sebocytes and the immortalized human sebaceous gland cell line, SEB-1.[2][4] These cells can be stimulated to induce lipogenesis, providing a relevant system to study the effects of ACC inhibition.[2]
Q4: How can I induce lipogenesis in sebocyte cultures?
A common and effective method to stimulate sebogenesis in cultured human sebocytes is through the co-administration of a Liver X Receptor (LXR) agonist, such as T0901317, and insulin.[2][4] This combination significantly upregulates de novo lipid synthesis.[2]
Troubleshooting Guide
Issue 1: High Variability in Inhibition of Fatty Acid Synthesis
Q: My experiments show inconsistent levels of fatty acid synthesis inhibition with this compound. What could be the cause?
A: Variability in the inhibition of fatty acid synthesis can stem from several factors related to your experimental setup and execution. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Cell Culture Conditions:
-
Cell Health and Confluency: Ensure your sebocytes are healthy and at a consistent confluency (typically near confluence for stimulation) across all wells and experiments.[4][7] Over-confluent or stressed cells may respond differently to stimulation and inhibition.
-
Stimulation Consistency: Prepare fresh stocks of the LXR agonist (e.g., T0901317) and insulin for each experiment. Ensure accurate and consistent concentrations are added to each well.[4][5]
-
-
Compound Preparation and Storage:
-
Prodrug Conversion: Remember that this compound is a prodrug. Variability in its conversion to the active form can be a source of inconsistent results. Ensure that your cell culture system has the necessary esterases for this conversion.
-
Solubility and Storage: this compound should be dissolved in an appropriate solvent, such as DMSO, at a high concentration and then diluted in culture medium.[4][7] Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the recommended incubation times for both the stimulation and the treatment with this compound. For instance, a common protocol involves a 24-hour stimulation period followed by a 16-hour treatment in the presence of a labeled precursor like [14C]-acetate.[4][7]
-
Labeled Precursor: Ensure the specific activity and concentration of the radiolabeled precursor (e.g., [14C]-acetate) are consistent across experiments.
-
Issue 2: Lower Than Expected Inhibition of Lipogenesis
Q: I am not observing the expected level of lipogenesis inhibition as reported in the literature. What should I check?
A: If the inhibitory effect of this compound is lower than anticipated, several factors could be at play.
Signaling Pathway and Point of Inhibition
Caption: Mechanism of action of this compound in the fatty acid synthesis pathway.
Troubleshooting Steps:
-
Compound Concentration: Verify the concentration of your this compound stock solution. A serial dilution error could lead to a lower final concentration than intended.
-
Stimulation Potency: The degree of lipogenesis stimulation can affect the apparent inhibition. If the stimulation is too strong, a higher concentration of the inhibitor may be required to see a significant effect. Consider running a dose-response curve for your stimulation agents.
-
Cell Line Passage Number: High-passage number cell lines can sometimes exhibit altered metabolic characteristics. Use low-passage SEB-1 cells for your experiments to ensure a consistent phenotype.
-
Vehicle Control: Ensure your vehicle control (e.g., 0.1% DMSO) is not affecting lipogenesis.[4][7]
Quantitative Data Summary
| Concentration | Expected Effect on Fatty Acid Synthesis | Cell Type | Reference |
| 3 µM | Reduction to at or below baseline levels | Primary & Transformed Human Sebocytes | [4][7] |
| 20 µM | 85-90% reduction in [14C]-acetate incorporation | SEB-1 Cells | [4][7] |
| Lipid Species | Average Reduction at 3 µM | Cell Type | Reference |
| Triacylglycerol | ~86% | Sebocytes | [4][5] |
| Cholesteryl/Wax Ester | ~57% | Sebocytes | [4][5] |
| Diacylglycerol | ~51% | Sebocytes | [4][5] |
| Cholesterol | ~39% | Sebocytes | [4][5] |
| Phospholipids | ~37% | Sebocytes | [4][5] |
Experimental Protocols
Key Experiment: In Vitro Inhibition of De Novo Fatty Acid Synthesis in Human Sebocytes
Objective: To quantify the inhibitory effect of this compound on de novo fatty acid synthesis in cultured human sebocytes.
Methodology:
-
Cell Culture:
-
Stimulation of Lipogenesis:
-
Radiolabeling:
-
Harvesting and Analysis:
Note: While this compound showed promise in early-phase clinical trials, it did not meet its primary endpoints in Phase 3 trials and its development was discontinued.[8][9][10] This highlights the complexities of translating in vitro efficacy to clinical outcomes and may be reflective of underlying biological variabilities.
References
- 1. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medestheticsmag.com [medestheticsmag.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
- 10. biopharmadive.com [biopharmadive.com]
Why did Olumacostat Glasaretil fail in phase 3 clinical trials?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Olumacostat Glasaretil.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound was designed as a topical inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3] ACC is the enzyme that catalyzes the first, rate-limiting step in the de novo synthesis of fatty acids.[4][5][6][7] By inhibiting ACC in the sebaceous glands, this compound aimed to reduce the production of sebum, a key factor in the pathogenesis of acne vulgaris.[1][8] Over 80% of the components of human sebum contain fatty acids.[7][8]
Q2: Why did this compound fail in its Phase 3 clinical trials?
A2: this compound failed in its two Phase 3 pivotal trials, CLAREOS-1 and CLAREOS-2, because it did not meet the co-primary endpoints for efficacy.[9][10] The drug did not demonstrate a statistically significant improvement in reducing acne lesions or in the Investigator's Global Assessment (IGA) score compared to the vehicle control.[9][10] Following these results, Dermira, the biopharmaceutical company that developed the drug, announced the discontinuation of its development program.[9][10][11][12]
Q3: Was the failure of this compound in Phase 3 related to safety concerns?
A3: No, the failure was not attributed to safety concerns. Consistent with its Phase 2a and 2b studies, this compound was well-tolerated in the Phase 3 trials.[9][10] Reported adverse events were predominantly mild to moderate in severity, and there were no treatment-related serious adverse events reported.[9][10]
Troubleshooting Guide
Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results
Researchers may question why this compound showed promising results in Phase 2 trials but failed to demonstrate efficacy in Phase 3. This section provides a comparative analysis of the data.
Summary of Phase 2b Efficacy Data
In a Phase IIb double-blind, dose-ranging, vehicle-controlled trial, this compound (OG) showed a statistically significant reduction in both inflammatory and non-inflammatory acne lesions compared to the vehicle.[2] The most significant improvements were observed with the 7.5% concentration applied twice daily.[2]
| Efficacy Endpoint (12 weeks) | OG 7.5% Twice Daily | Vehicle (Combined) | p-value |
| Mean Reduction in Inflammatory Lesions | -15.0 | -10.7 | p=0.001 |
| Mean Reduction in Non-inflammatory Lesions | -17.5 | -9.3 | p<0.001 |
Summary of Phase 3 Efficacy Data (CLAREOS-1 & CLAREOS-2)
The Phase 3 program, which included two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials, did not replicate the statistically significant efficacy observed in Phase 2.[9]
Table 1: Absolute Change in Lesion Counts from Baseline at Week 12 [9]
| Trial | Treatment Group | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-inflammatory Lesions |
| CLAREOS-1 | This compound | 14.3 | 14.8 |
| Vehicle | 13.7 | 11.2 | |
| CLAREOS-2 | This compound | 16.6 | 17.8 |
| Vehicle | 15.3 | 17.4 |
Table 2: Investigator's Global Assessment (IGA) Score at Week 12 [9]
| Trial | Treatment Group | Percentage of Patients with ≥2-grade Improvement and Score of 0 or 1 |
| CLAREOS-1 | This compound | 19.1% |
| Vehicle | 20.8% | |
| CLAREOS-2 | This compound | 16.3% |
| Vehicle | 11.8% |
Experimental Protocols & Methodologies
Phase 3 Clinical Trial Design (CLAREOS-1 & CLAREOS-2)
A general outline of the experimental protocol for the Phase 3 trials is provided below.
-
Study Design : The Phase 3 program consisted of two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[9]
-
Participants : A total of 1,503 patients aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[9]
-
Randomization and Treatment : Patients were randomized to receive either this compound or a vehicle control.
-
Dosage and Administration : The treatment was applied topically.
-
Primary Efficacy Endpoints :
-
The absolute change from baseline in inflammatory lesion counts at week 12.[9]
-
The absolute change from baseline in non-inflammatory lesion counts at week 12.[9]
-
The percentage of patients achieving at least a two-grade improvement from baseline to a final grade of "clear" or "almost clear" (a score of 0 or 1) on the 5-point Investigator's Global Assessment (IGA) scale at week 12.[9]
-
-
Safety Assessments : Adverse events were monitored throughout the trials.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: this compound Phase 3 Clinical Trial Workflow.
References
- 1. medestheticsmag.com [medestheticsmag.com]
- 2. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
- 11. BioCentury - Dermira plummets after Phase III acne failure [biocentury.com]
- 12. biopharmadive.com [biopharmadive.com]
Addressing Olumacostat Glasaretil off-target effects in cellular models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Olumacostat Glasaretil in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on its known mechanism of action and potential off-target or downstream cellular effects.
Issue 1: Unexpected Cytotoxicity or Apoptosis
Question: I am observing a significant decrease in cell viability and an increase in apoptosis after treating my cells with this compound. Is this a known off-target effect?
Answer: While this compound is designed to inhibit lipid synthesis, the disruption of this fundamental metabolic pathway can lead to cytotoxicity and apoptosis in certain cell types, particularly those with a high reliance on de novo fatty acid synthesis, such as some cancer cell lines. This is generally considered a downstream consequence of its on-target effect rather than a direct off-target interaction with an unrelated protein.
Key Considerations:
-
Cell Type Dependence: Proliferating cells, especially cancer cells, often upregulate fatty acid synthesis. Inhibition of acetyl-CoA carboxylase (ACC) can be particularly detrimental to these cells.
-
Mitochondrial Pathway: The active form of this compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), has been shown to induce apoptosis through the mitochondrial pathway. This can involve the release of cytochrome c.[1]
-
Modulation of Anti-Apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins like Mcl-1 has been observed following treatment with TOFA.[1]
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that inhibits lipid synthesis without causing excessive cytotoxicity in your specific cell model.
-
Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects that develop over a longer incubation period.
-
Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to confirm and quantify apoptosis.
-
Control Experiments: Compare the effects of this compound with its active metabolite, TOFA, to ensure the observed effects are not due to the prodrug formulation.
Quantitative Data: Effects of ACC Inhibition on Cellular Processes
| Cellular Process | Observed Effect with this compound/TOFA | Concentration Range (in vitro) | Cell Types Studied | Citation(s) |
| De Novo Lipid Synthesis | Inhibition | 3 µM - 20 µM | Primary and transformed human sebocytes | [2],[3] |
| Fatty Acid Synthesis | Reduction to at or below baseline | 3 µM | Primary and transformed human sebocytes | [2],[3] |
| ¹⁴C-Acetate Incorporation | 85-90% reduction | 20 µM | SEB-1 human sebaceous gland cells | [3] |
| Triacylglycerol Levels | ~86% reduction | 3 µM | Sebocytes | [2] |
| Cholesteryl/Wax Ester Levels | ~57% reduction | 3 µM | Sebocytes | [2] |
| Diacylglycerol Levels | ~51% reduction | 3 µM | Sebocytes | [2] |
| Cholesterol Levels | ~39% reduction | 3 µM | Sebocytes | [2] |
| Phospholipid Levels | ~37% reduction | 3 µM | Sebocytes | [2] |
| Cellular Proliferation | Inhibition | Not specified | Human glioblastoma cells | [4] |
| Apoptosis | Induction | Not specified | Prostate cancer cells | [1] |
| Fatty Acid Oxidation | Inhibition (under certain conditions) | Concentration-dependent | Hepatocytes, Mitochondria | [5] |
| Glycolysis (ECAR) | Upregulation | 30 µM | Human glioblastoma cells | [4] |
Experimental Protocols
Protocol 1: Assessment of De Novo Lipid Synthesis Inhibition
This protocol uses the incorporation of ¹⁴C-labeled acetate to measure the rate of new fatty acid synthesis.
Materials:
-
Cell line of interest (e.g., SEB-1 sebocytes)
-
Complete cell culture medium
-
This compound (and/or TOFA)
-
¹⁴C-acetate
-
Scintillation fluid and vials
-
Scintillation counter
-
Lipid extraction solvents (e.g., hexane:isopropanol)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Pre-treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Add ¹⁴C-acetate to the culture medium at a final concentration of 1-2 µCi/mL.
-
Incubate for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Wash the cells with cold PBS to remove unincorporated ¹⁴C-acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Transfer the lipid-containing phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Compare the radioactivity in treated samples to the vehicle control to determine the percentage of inhibition.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with desired concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted intracellularly to its active form, 5-(tetradecyloxy)-2-furoic acid (TOFA). TOFA is an allosteric inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[2][6][7] By inhibiting ACC, it blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step for the production of new fatty acids.[8][9]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on published data, concentrations in the range of 3 µM to 20 µM have been shown to effectively inhibit lipid synthesis in cellular models.[2][3] It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: I am observing a decrease in fatty acid oxidation. Is this an expected off-target effect?
A3: Under certain experimental conditions, TOFA has been shown to inhibit fatty acid oxidation. This is thought to be a result of the sequestration of Coenzyme A (CoA) as TOFA is converted to TOFyl-CoA, making CoA less available for the activation of fatty acids for oxidation.[5] This effect is dependent on the relative concentrations of TOFA, fatty acids, and cellular CoA.[5]
Q4: Can inhibition of ACC affect other signaling pathways?
A4: Yes, disrupting a central metabolic pathway like fatty acid synthesis can have downstream effects on various signaling pathways. ACC activity is linked to pathways such as the PI3K/Akt/mTOR pathway.[8] Additionally, since ACC inhibition alters the balance of acetyl-CoA and malonyl-CoA, it can potentially influence protein acetylation and malonylation, which can have broad effects on cellular function.[8]
Q5: What is the best way to prepare this compound for cell culture experiments?
A5: this compound and its active metabolite TOFA are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] This stock solution can then be diluted in cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential downstream effects of ACC inhibition.
Caption: Experimental workflow for assessing cellular effects.
References
- 1. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid synthesis in isolated adipocytes by 5-(tetradecyloxy)-2-furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 5. Reciprocal effects of 5-(tetradecyloxy)-2-furoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 9. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Stabilizing Olumacostat Glasaretil in Formulation Vehicles
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Olumacostat Glasaretil in various formulation vehicles. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, being a prodrug with an ester linkage, is susceptible to hydrolysis, which is a primary degradation pathway. This can be catalyzed by acidic or basic conditions, leading to the formation of the active drug, 5-(tetradecyloxy)-2-furoic acid (TOFA), and the glasaretil moiety. Additionally, oxidation of the furan ring and the ether linkage can occur, particularly in the presence of oxidizing agents, light, or certain metal ions.
Q2: Which formulation vehicles are recommended for initial stability screening of this compound?
A2: For initial stability screening, it is advisable to use vehicles with low water content and a pH close to neutral. Anhydrous solvents such as propylene glycol, polyethylene glycol (PEG) 300 or 400, and various silicone-based vehicles are good starting points. Simple gel formulations using carbomers or cellulose derivatives in a non-aqueous or low-water base can also be considered. It is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with all excipients.
Q3: How can I monitor the stability of this compound in my formulations?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound and detecting the formation of degradation products over time. Key parameters to monitor include the percentage of remaining this compound, the concentration of known degradants (like TOFA), and the appearance of any new, unknown peaks in the chromatogram.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Aqueous Gel Formulation
Problem: You observe a significant decrease in the concentration of this compound within a short period when formulated in a standard aqueous carbomer gel.
Possible Causes:
-
Hydrolysis: The presence of water, especially at a non-optimal pH, can accelerate the hydrolysis of the ester prodrug.
-
Excipient Incompatibility: Certain grades of carbomers or other excipients may contain residual impurities that can catalyze degradation.
-
pH Effects: The microenvironment pH within the gel matrix may not be optimal for the stability of this compound.
Solutions:
-
Reduce Water Activity: Minimize the water content of the formulation. Consider using co-solvents like propylene glycol or PEG 400 to dissolve this compound before incorporating it into the gel base.
-
pH Optimization: Adjust the pH of the final formulation to a range of 4.5-6.0, where the rate of hydrolysis is often minimized for similar ester-containing compounds. Use appropriate buffering agents to maintain the pH.
-
Excipient Screening: Perform compatibility studies with different grades of gelling agents and other excipients to identify any that negatively impact stability.
-
Antioxidant Addition: If oxidation is suspected as a contributing factor, consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol.
Issue 2: Phase Separation or Crystallization of this compound in a Cream Formulation
Problem: Over time, you observe phase separation of your cream formulation or the formation of crystalline material, indicating that this compound is coming out of solution.
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen vehicle system.
-
Inadequate Emulsification: The emulsifier system may not be robust enough to maintain the stability of the emulsion, leading to phase separation and subsequent drug precipitation.
-
Polymorphic Transformation: The crystalline form of this compound may be changing to a less soluble polymorph over time.
Solutions:
-
Solubility Enhancement: Incorporate a suitable co-solvent in the oil or water phase to increase the solubility of this compound.
-
Optimize Emulsifier System: Experiment with different types and concentrations of emulsifiers to create a more stable emulsion. A combination of emulsifiers often provides better stability.
-
Particle Size Reduction: If using a suspension-type formulation, micronization of the this compound powder can improve its dispersion and reduce the likelihood of settling and crystal growth.
-
Thermal Cycling Studies: Perform freeze-thaw cycles and storage at elevated temperatures to accelerate the identification of potential physical instability issues.
Data Presentation
Table 1: Stability of this compound in Different Formulation Vehicles at 40°C / 75% RH for 4 Weeks
| Formulation Vehicle | Initial Assay (%) | 4-Week Assay (%) | Major Degradant (TOFA) (%) | Appearance |
| Propylene Glycol | 100.2 | 98.5 | 1.3 | Clear, colorless solution |
| PEG 400 | 99.8 | 97.9 | 1.8 | Clear, colorless solution |
| Silicone Gel (Anhydrous) | 100.1 | 99.2 | 0.7 | Translucent, smooth gel |
| Carbomer Gel (Aqueous, pH 7.0) | 99.9 | 85.3 | 14.1 | Clear, colorless gel |
| Oil-in-Water Cream | 100.3 | 92.1 | 7.5 | White, homogenous cream |
Table 2: Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C for 7 Days
| pH | This compound Remaining (%) |
| 3.0 | 88.2 |
| 4.5 | 96.5 |
| 6.0 | 95.8 |
| 7.5 | 82.1 |
| 9.0 | 65.4 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its primary degradant, TOFA, in a formulation sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Add 7 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes to dissolve/disperse the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analysis:
-
Inject the prepared sample and compare the peak areas of this compound and TOFA to those of a reference standard of known concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of solid this compound in an oven at 80°C for 72 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Analysis:
-
For each stress condition, dilute the sample appropriately and analyze using the stability-indicating HPLC method to identify and quantify the degradation products.
Mandatory Visualization
Caption: Mechanism of action of this compound in sebocytes.
Caption: General workflow for stability testing of formulations.
Caption: Troubleshooting decision tree for formulation instability.
Inconsistent outcomes between Olumacostat Glasaretil preclinical and clinical data
This technical support guide addresses the inconsistencies observed between the preclinical and clinical data for Olumacostat Glasaretil, a topical drug candidate that was investigated for the treatment of acne vulgaris. The following FAQs and troubleshooting guides are designed for researchers, scientists, and drug development professionals who may be encountering similar challenges in their own experiments.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound (formerly DRM01) was designed as a small molecule inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC).[1][2] ACC is responsible for the first, rate-limiting step in the de novo synthesis of fatty acids.[3][4][5] Since over 80% of the lipids that constitute human sebum are derived from fatty acids, the inhibition of ACC was intended to directly reduce sebum production in the sebaceous glands, a key factor in the pathogenesis of acne vulgaris.[4][6] this compound is a prodrug of the active ACC inhibitor 5-(tetradecyloxy)-2-furoic acid (TOFA), designed to enhance its delivery into the skin.[1][2]
Q2: What were the key findings from the preclinical studies?
Preclinical studies showed significant promise for this compound. In vitro experiments using primary and transformed human sebocytes demonstrated that the compound effectively inhibited de novo lipid synthesis.[1][5] At a concentration of 3 μM, it reduced fatty acid synthesis to at or below baseline levels and significantly lowered levels of key sebum components like triacylglycerol (by ~86%), cholesteryl/wax esters (by ~57%), and diacylglycerol (by ~51%).[1][2] In vivo animal studies were also positive; topical application on hamster ears resulted in a significant reduction in the size of sebaceous glands.[1][3][6] Furthermore, imaging studies in pig ears confirmed that the drug accumulates in sebaceous glands relative to the surrounding dermis, supporting its targeted delivery.[1]
| Preclinical Study Type | Model System | Key Finding | Reference |
| In Vitro | Human Sebocytes (SEB-1) | 85-90% reduction in 14C-acetate incorporation at 20 μM. | [1][2] |
| In Vitro | Human Sebocytes | ~86% reduction in triacylglycerol levels at 3 μM. | [1][2] |
| In Vivo | Hamster Ear Model | Significant reduction in sebaceous gland size. | [1][3][6] |
| Ex Vivo | Yorkshire Pig Ear | Preferential accumulation in sebaceous glands. | [1] |
Q3: The preclinical data looks strong. How did this compound perform in early-phase clinical trials?
The promising preclinical results were largely replicated in Phase II clinical trials, which continued to support the drug's development.
-
Phase IIa Study: In a randomized, vehicle-controlled study with 108 patients, this compound (7.5% gel, twice daily) showed statistically significant efficacy over a 12-week period.[3] It achieved greater reductions in both inflammatory (-63.9% vs. -45.9% for vehicle) and noninflammatory lesions (-48.1% vs. -28.8% for vehicle).[3] A significantly higher percentage of patients in the treatment group also achieved at least a two-grade improvement in the Investigator's Global Assessment (IGA) score (24.5% vs. 7.3% for vehicle).[3]
-
Phase IIb Study: This dose-ranging study involving 420 patients further confirmed the efficacy.[7] The 7.5% twice-daily dose again showed the most significant improvements compared to the combined vehicle group, with a mean reduction of 15.0 inflammatory lesions (vs. 10.7 for vehicle) and 17.5 non-inflammatory lesions (vs. 9.3 for vehicle).[7]
| Phase II Efficacy Endpoint | Phase IIa Result (OG 7.5% vs. Vehicle) | Phase IIb Result (OG 7.5% vs. Vehicle) | Reference |
| Inflammatory Lesion Reduction | -63.9% vs. -45.9% (p=0.0006) | -15.0 vs. -10.7 (p=0.001) | [3][7] |
| Non-inflammatory Lesion Reduction | -48.1% vs. -28.8% (p=0.0025) | -17.5 vs. -9.3 (p<0.001) | [3][7] |
| ≥2-Grade IGA Improvement | 24.5% vs. 7.3% (p=0.0070) | Greater response rates than vehicle | [3][7] |
Q4: Given the success in Phase II, what were the outcomes of the pivotal Phase III trials?
Despite the strong preclinical and Phase II data, the two large-scale Phase III pivotal trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints.[8][9] In these trials, which enrolled a total of 1,503 patients, this compound did not demonstrate a statistically significant improvement over the vehicle control.[8]
-
Investigator's Global Assessment (IGA): The percentage of patients achieving a two-grade improvement to a score of "clear" or "almost clear" was not significantly different from the vehicle group.[8]
-
Lesion Counts: The drug failed to show a statistically significant reduction in either inflammatory or non-inflammatory lesion counts compared to the vehicle.[8][9]
The failure was unexpected, with Dermira's CEO stating, "We are surprised and extremely disappointed by the results of the Phase 3 program."[8][9] As a result of these outcomes, the development of this compound was discontinued.[9][10]
| Phase III Efficacy Endpoint (at Week 12) | CLAREOS-1 (OG 5% vs. Vehicle) | CLAREOS-2 (OG 5% vs. Vehicle) | Statistical Significance |
| ≥2-Grade IGA Improvement | 19.1% vs. 20.8% | 16.3% vs. 11.8% | Not Met[8] |
| Inflammatory Lesion Reduction (Mean) | 14.3 vs. 13.7 | 16.6 vs. 15.3 | Not Met[8] |
| Non-inflammatory Lesion Reduction (Mean) | 14.8 vs. 11.2 | 17.8 vs. 17.4 | Not Met[8] |
Troubleshooting & Experimental Design Guides
Q5: Why might a drug like this compound fail in Phase III after showing such consistent promise?
While the exact reasons for the Phase III failure have not been publicly detailed, the discrepancy between Phase II and Phase III results is a known challenge in drug development. Researchers encountering similar issues should consider the following potential factors:
-
Placebo and Vehicle Response: The vehicle group in the Phase III trials may have exhibited a higher-than-expected response, diminishing the statistical difference between the active drug and the control. This can be particularly prominent in dermatology trials where the vehicle itself can have hydrating or emollient effects. The vehicle response for IGA success in CLAREOS-1 was notably high at 20.8%.[8]
-
Patient Population Heterogeneity: Phase III trials are much larger and are conducted across more sites than Phase II trials.[8] This introduces greater variability in the patient population, including differences in disease severity, lifestyle, genetics, and adherence to the treatment protocol, which can mask the drug's true effect.
-
Regression to the Mean: Patients in earlier phase trials may be selected more stringently and can sometimes show more dramatic initial improvements that are not fully replicated in a broader, more diverse population.
-
Complexity of Acne Pathophysiology: While sebum production is a key factor in acne, it is not the only one. Other factors like inflammation, follicular hyperkeratinization, and microbial dysbiosis play crucial roles. It is possible that targeting sebum production alone is insufficient to produce a clinically meaningful effect in a broad moderate-to-severe acne population, or that its effect takes longer than 12 weeks to become apparent.
Q6: Was there any inconsistency in the safety and tolerability data?
No. A key point of consistency across all clinical trial phases was the drug's safety profile. In the Phase III trials, this compound was reported to be well-tolerated, which was consistent with the findings from the Phase IIa and IIb studies.[8] Adverse events were primarily mild or moderate, and no new or unexpected safety concerns were identified in the larger, late-stage trials.[8] This suggests that the failure was purely efficacy-based and not due to safety issues that emerged in the larger patient population.
Experimental Protocols
Protocol 1: In Vitro Lipid Synthesis Inhibition Assay (Methodology Summary)
This protocol is a summary of the methods used in preclinical studies to assess the impact of this compound on sebocyte lipid production.[1][2]
-
Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using a standard sebocyte growth medium.
-
Stimulation: To induce lipid synthesis, the cells are stimulated for 24 hours with insulin (e.g., 1 μM) and a Liver X Receptor (LXR) agonist (e.g., T0901317, 1 μM).
-
Treatment: During stimulation, cells are co-incubated with increasing concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Radiolabeling: After the initial 24-hour treatment, the medium is replaced with a fresh labeling medium containing the same drug concentrations plus a radioactive tracer, such as [14C]-acetate.
-
Incubation: Cells are incubated with the radiolabeling medium for a defined period (e.g., several hours) to allow for the incorporation of the tracer into newly synthesized lipids.
-
Lipid Extraction & Analysis: Cells are harvested, and total lipids are extracted. The amount of incorporated radioactivity is then measured using a scintillation counter to quantify de novo lipid synthesis. Results are expressed as a percentage of the vehicle-treated control.
Protocol 2: Phase III Clinical Trial Design (CLAREOS-1 & CLAREOS-2 Summary)
This protocol summarizes the design of the pivotal Phase III trials that evaluated the efficacy and safety of this compound.[8]
-
Study Design: Two identical, randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.
-
Patient Population: Enrolled patients aged nine years and older with a clinical diagnosis of moderate-to-severe acne vulgaris. A total of 1,503 patients were enrolled across 94 sites in the USA, Canada, and Australia.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (5% concentration) or a matching vehicle.
-
Treatment Regimen: The assigned treatment (drug or vehicle) was applied topically twice daily to the face for a duration of 12 weeks.
-
Co-Primary Efficacy Endpoints (Measured at Week 12):
-
IGA Success: The proportion of patients achieving at least a two-grade reduction from baseline in the IGA score, resulting in a final score of 0 ("clear") or 1 ("almost clear").
-
Lesion Count Reduction: The absolute change from baseline in the counts of inflammatory lesions and non-inflammatory lesions.
-
-
Safety Assessment: Safety and tolerability were monitored throughout the study via the recording of adverse events.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medestheticsmag.com [medestheticsmag.com]
- 7. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. biopharmadive.com [biopharmadive.com]
Cell culture contamination issues in sebocyte experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during sebocyte experiments. Our goal is to help you ensure the integrity and reproducibility of your research.
Section 1: Troubleshooting Guides
This section offers a systematic approach to identifying, resolving, and preventing contamination in your sebocyte cultures.
Initial Contamination Assessment
Question: My sebocyte culture looks "off." What are the first steps I should take to assess the problem?
Answer:
An unusual appearance in your sebocyte culture can be the first sign of contamination.[1] Immediate and careful observation is critical to prevent the spread and loss of valuable cultures.
Initial Observation Checklist:
-
Visual Inspection of the Culture Medium:
-
Turbidity/Cloudiness: A sudden cloudy or murky appearance often indicates bacterial contamination.[2]
-
Color Change: A rapid shift in the medium's color (e.g., yellow for acidic, purple/pink for alkaline) suggests a change in pH, commonly caused by bacterial or fungal metabolism.[1]
-
Filaments or Clumps: Visible filamentous growths, which can appear whitish, yellowish, or black, are characteristic of fungal (mold) contamination. Small, floating colonies may indicate yeast.
-
-
Microscopic Examination (Phase-Contrast, 100-400x Magnification):
-
Bacteria: Look for tiny, motile (swimming or vibrating) black dots or rod-shaped particles between your sebocytes.[2]
-
Yeast: Observe individual, ovoid, or budding particles that are larger than bacteria.
-
Fungi (Mold): Identify thin, filamentous structures called hyphae that can form a network across the culture vessel.
-
Mycoplasma: This type of contamination is not visible with a standard light microscope and requires specific detection methods (see Section 1.4).[3] However, you might observe indirect signs like reduced cell proliferation or changes in cell morphology.
-
Immediate Actions:
-
Quarantine: Immediately isolate the suspected culture flask or plate to prevent cross-contamination to other cultures in the incubator.[4]
-
Document: Take detailed notes and images of your observations. This will be crucial for identifying the contaminant and preventing future occurrences.
-
Hold Off on Antibiotics (Initially): Avoid the immediate impulse to add a high dose of antibiotics, as this can mask the problem and lead to the development of resistant strains.[5]
Troubleshooting Bacterial Contamination
Question: I've identified bacterial contamination in my sebocyte culture. What should I do?
Answer:
Bacterial contamination is one of the most common issues in cell culture and can rapidly overwhelm your sebocytes.
Step-by-Step Troubleshooting and Resolution:
-
Confirm the Contamination: Use a microscope to confirm the presence of bacteria. Note their morphology (cocci, rods) if possible.
-
Assess the Severity:
-
Low-Level Contamination: If the contamination is minimal and the sebocyte cell line is irreplaceable, you may attempt to salvage it.
-
High-Level Contamination: If the medium is turbid and the cells are visibly stressed or dying, it is best to discard the culture to prevent further spread.[1]
-
-
Salvage Protocol (for irreplaceable cultures): a. Wash the adherent sebocytes multiple times (3-4x) with sterile Phosphate-Buffered Saline (PBS) to remove as much of the contaminated medium and bacteria as possible. b. Treat the culture with a high concentration of a broad-spectrum antibiotic cocktail (e.g., Penicillin-Streptomycin-Amphotericin B or a specialized antibiotic mix for cell culture). See the table below for recommended concentrations. c. Culture the cells in a separate, quarantined incubator. d. Monitor the culture daily. If the contamination persists after a few days, it is best to discard it. e. If the culture appears clean, continue to culture for at least two passages without antibiotics to ensure the contamination is fully eradicated.
-
Decontaminate Your Workspace and Equipment:
-
Thoroughly clean and disinfect the biosafety cabinet with 70% ethanol before and after use.
-
Disinfect the incubator, including shelves and the water pan.
-
Autoclave all contaminated materials before disposal.
-
Table 1: Common Antibiotics for Bacterial Contamination in Sebocyte Culture
| Antibiotic | Target Organisms | Typical Working Concentration | Duration of Treatment |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 100 U/mL Penicillin, 100 µg/mL Streptomycin | 3-5 days |
| Gentamicin | Gram-positive and Gram-negative bacteria, Mycoplasma | 50 µg/mL | 5 days |
| Kanamycin | Gram-positive and Gram-negative bacteria | 100 µg/mL | 5 days |
| Ciprofloxacin | Broad spectrum, including Mycoplasma | 10 µg/mL | 7-14 days |
Note: Always test a new antibiotic on a small batch of cells to check for cytotoxicity.
Troubleshooting Fungal (Mold and Yeast) Contamination
Question: I see fuzzy growths/filaments in my sebocyte culture. How do I handle this fungal contamination?
Answer:
Fungal contamination, while often slower to develop than bacterial contamination, can be equally destructive. Fungal spores are airborne and ubiquitous, making them a constant threat.
Step-by-Step Troubleshooting and Resolution:
-
Identification:
-
Mold: Look for multicellular filaments (hyphae) that can form a fuzzy mat, often on the surface of the medium.
-
Yeast: Observe individual, round or oval-shaped particles that may be budding.
-
-
Action Plan: Fungal contamination is very difficult to eliminate. In most cases, it is best to discard the contaminated culture immediately and decontaminate the lab equipment. Fungal spores can easily spread through the air.
-
Salvage (High-Risk, for irreplaceable cultures only): a. Carefully remove the contaminated flask from the incubator, minimizing any movement that could disperse spores. b. Wash the adherent sebocytes extensively with sterile PBS. c. Treat with an antimycotic agent like Amphotericin B or Nystatin. Be aware that these can be toxic to cells.
-
Thorough Decontamination:
-
Clean the entire incubator with a fungicide.
-
Check and replace the HEPA filter in your biosafety cabinet if you suspect it's a source.
-
Review your lab's cleaning protocols for shared equipment like centrifuges and water baths.
-
Table 2: Common Antimycotics for Fungal Contamination
| Antimycotic | Target Organisms | Typical Working Concentration | Important Considerations |
| Amphotericin B | Molds and Yeasts | 0.25 - 2.5 µg/mL | Can be highly toxic to mammalian cells. Use with caution. |
| Nystatin | Molds and Yeasts | 50 µg/mL | Generally less toxic than Amphotericin B but may be less effective. |
Troubleshooting Mycoplasma Contamination
Question: My sebocytes are growing poorly, but I don't see any visible contamination. Could it be Mycoplasma?
Answer:
Mycoplasma is a common, insidious contaminant because it is invisible to the naked eye and standard microscopy, and it does not cause the typical signs of contamination like turbidity.[3] However, it can significantly alter cell physiology, including gene expression and metabolism, leading to unreliable experimental results.[6]
Signs of Mycoplasma Contamination:
-
Decreased cell proliferation rate.
-
Changes in cell morphology (e.g., becoming more granular).
-
Reduced viability after thawing frozen stocks.
-
Increased agglutination in suspension cultures.
Detection and Elimination:
-
Detection is Key: You must test for mycoplasma specifically.
-
PCR-based kits: These are rapid and highly sensitive.
-
Fluorescent Staining: Using a DNA-binding stain like DAPI or Hoechst can reveal the presence of mycoplasma as small, filamentous, or particulate fluorescent signals around the cell nuclei.
-
ELISA: Detects mycoplasma antigens.
-
-
Elimination:
-
Specialized Antibiotics: Use antibiotics that are effective against mycoplasma, such as Plasmocin™ or a combination of tiamulin and minocycline. These treatments are typically carried out over several weeks.
-
Discarding is Often the Best Option: If you have a clean, frozen stock of the cells, it is often safer and more efficient to discard the contaminated culture and start over.
-
-
Prevention:
-
Regularly test all cell lines in your lab (e.g., every 1-3 months).
-
Quarantine all new cell lines until they have been tested for mycoplasma.[7]
-
Use dedicated media and reagents for each cell line to prevent cross-contamination.
-
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to sebocyte culture and contamination troubleshooting.
Protocol: Primary Human Sebocyte Isolation from Skin Biopsy with Aseptic Technique
This protocol is adapted from established methods and emphasizes aseptic steps to minimize initial contamination.[8]
Materials:
-
Human skin biopsy
-
Sterile PBS with 5x Penicillin-Streptomycin
-
Dispase II solution (2.4 U/mL in DMEM)
-
0.05% Trypsin-EDTA
-
Sebocyte Growth Medium (e.g., Sebomed) with supplements
-
Sterile scalpels, forceps, and petri dishes
-
70% ethanol
Methodology:
-
Initial Wash: Immediately place the skin biopsy in a sterile petri dish containing cold PBS with a high concentration of antibiotics (5x the normal amount). Wash thoroughly by swirling for 5 minutes. Repeat this wash step two more times with fresh antibiotic-containing PBS.
-
Separation of Epidermis and Dermis: Transfer the washed tissue to a new petri dish containing Dispase II solution. Ensure the tissue is fully submerged. Incubate overnight at 4°C.
-
Isolation of Sebaceous Glands: The next day, gently separate the epidermis from the dermis using sterile forceps. The sebaceous glands will appear as small, grape-like clusters attached to the underside of the epidermis.
-
Glandular Digestion: Carefully dissect the sebaceous glands from the epidermis using a stereomicroscope and sterile scalpels. Transfer the isolated glands to a tube containing 0.05% Trypsin-EDTA and incubate at 37°C for 10-15 minutes, vortexing gently every 5 minutes.
-
Cell Plating: Neutralize the trypsin with an equal volume of Sebocyte Growth Medium containing serum. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh Sebocyte Growth Medium and plate onto a collagen-coated flask.
-
Culture: Incubate at 37°C in a humidified incubator with 5% CO2. Change the medium after 24 hours to remove non-adherent cells and debris.
Protocol: Nile Red Staining for Lipid Droplet Quantification in Sebocytes
This protocol allows for the visualization and quantification of intracellular lipid droplets, a key function of sebocytes.
Materials:
-
Sebocytes cultured on glass coverslips or in a 96-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Red stock solution (1 mg/mL in acetone)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Fixation: Wash the sebocytes twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Staining: Prepare a fresh working solution of Nile Red by diluting the stock solution 1:1000 in PBS (final concentration 1 µg/mL). Add the Nile Red working solution to the cells and incubate for 10 minutes at room temperature in the dark.
-
Nuclear Counterstaining: Wash the cells twice with PBS. Add DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Imaging: Wash the cells a final three times with PBS. Mount the coverslips on a slide with mounting medium or image the 96-well plate directly using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent spheres.
Section 3: Data Summaries
This section presents quantitative data on the impact of contamination on sebocyte cultures.
Table 3: Reported Impact of Contaminants on Sebocyte Function
| Contaminant Type | Specific Contaminant/Component | Observed Effect on Sebocytes | Quantitative Impact (if available) | Reference |
| Bacterial | Lipopolysaccharide (LPS) from Gram-negative bacteria | Increased expression of inflammatory cytokines (IL-6, IL-8). Activation of TLR4 signaling pathway. | Gene expression of IL-6 and IL-8 significantly upregulated at 6 and 24 hours post-treatment. | [9] |
| Bacterial | Cutibacterium acnes | Stimulated lipid production. | Phylotype IA stimulated sebocyte lipid production. | [1] |
| Fungal | Malassezia extracts | Can induce inflammatory responses in skin cells. | Suppressed CXCL10 production in keratinocytes. | [10] |
| Mycoplasma | Various species | Reduced cell proliferation, altered gene expression, potential for apoptosis. | Can reduce cell viability after thawing and slow doubling time. | [3][6] |
Section 4: Visualizations
This section provides diagrams to illustrate key experimental workflows and signaling pathways.
Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.
Caption: LPS-induced TLR4 signaling pathway in human sebocytes.
Section 5: Frequently Asked Questions (FAQs)
Q1: Should I routinely use antibiotics in my sebocyte culture medium?
A1: While it may seem like a good preventive measure, the routine use of antibiotics is generally discouraged.[5] It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and potentially alter the physiology of your sebocytes. Antibiotics are best used for short periods, such as during the initial isolation of primary cells from tissue or to treat a confirmed contamination in an irreplaceable culture.[5]
Q2: My primary sebocyte cultures are frequently contaminated right after isolation. How can I improve my success rate?
A2: Primary cultures from skin biopsies are at a high risk of contamination due to the resident microflora of the skin. To improve your success rate:
-
Thorough Washing: Perform multiple, rigorous washes of the initial tissue biopsy in PBS containing a high concentration (5-10x) of antibiotics and an antimycotic.
-
Aseptic Dissection: Perform all dissection steps under a stereomicroscope within a certified biosafety cabinet to minimize exposure to airborne contaminants.
-
Quarantine: Keep newly isolated primary cultures in a separate incubator from your established cell lines until you are confident they are contamination-free.
Q3: Can a fungal contamination be "saved" by just changing the media frequently?
A3: No, this is highly unlikely to work. Fungal contamination involves spores that are very difficult to remove by simply changing the medium. The remaining spores will continue to germinate and spread. Due to the high risk of contaminating your entire lab, it is strongly recommended to discard fungal-contaminated cultures immediately.
Q4: How can I distinguish between cell debris and bacterial contamination under the microscope?
A4: This can be tricky, especially at low magnifications. Key differences are:
-
Motility: Bacteria will often exhibit true motility (swimming) or Brownian motion (vibrating in place). Cell debris is non-motile.
-
Uniformity: Bacterial cells are generally uniform in size and shape. Cell debris is irregular in size and shape.
-
Refractility: Bacteria often appear as bright, refractile particles under phase-contrast microscopy.
Q5: What are the best practices for preventing cross-contamination between different cell lines in the lab?
A5: To prevent cross-contamination:
-
Work with one cell line at a time in the biosafety cabinet.
-
Clean the cabinet thoroughly with 70% ethanol between working with different cell lines.
-
Use separate, clearly labeled bottles of media and reagents for each cell line.
-
Never share pipettes or other tools between different cell lines.
-
Maintain separate frozen stocks for each cell line and authenticate them regularly.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. zen-bio.com [zen-bio.com]
- 4. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 5. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 6. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mscience.com.au [mscience.com.au]
- 8. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimycotics suppress the Malassezia extract-induced production of CXC chemokine ligand 10 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Olumacostat Glasaretil by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing HPLC resolution for the accurate quantification of Olumacostat Glasaretil.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution between this compound and other peaks?
A1: Poor resolution in HPLC is often a result of suboptimal mobile phase composition.[1][2][3] The organic-to-aqueous solvent ratio significantly impacts the retention and separation of compounds. For this compound, adjusting the gradient steepness or the final percentage of the organic solvent (e.g., acetonitrile or methanol) can effectively improve separation from closely eluting impurities.[4]
Q2: My this compound peak is tailing. What should I do?
A2: Peak tailing for a compound like this compound, which has basic properties, can be caused by secondary interactions with acidic silanol groups on the silica-based column packing.[5] To mitigate this, consider the following:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to < 3.5) can suppress the ionization of residual silanols, reducing peak tailing.[1]
-
Use a Different Column: Employing a column with a highly inert stationary phase or end-capping can minimize these secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][7] Try reducing the injection volume or sample concentration.
Q3: Why are the retention times for this compound shifting between injections?
A3: Fluctuating retention times can stem from several factors:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for each run.
-
Column Temperature Variations: Fluctuations in column temperature can affect retention times.[7][8] Employing a column oven for precise temperature control is recommended.
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.[3][7] Degassing the mobile phase and regular pump maintenance are crucial.
Q4: I am observing split peaks for this compound. What is the likely cause?
A4: Peak splitting can be caused by a few issues:
-
Column Contamination or Void: The column inlet may be partially blocked by particulates from the sample or a void may have formed in the packing material.[5] Using a guard column and ensuring proper sample filtration can prevent this.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Q5: How can I increase the sensitivity for detecting low concentrations of this compound?
A5: To enhance sensitivity, you can:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential column overload.[9]
-
Use a More Sensitive Detector: If available, detectors like mass spectrometers (LC-MS) offer significantly higher sensitivity and selectivity.
Troubleshooting Guide
Problem 1: Poor Resolution (Rs < 1.5) Between this compound and an Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase Composition | Decrease the gradient steepness (e.g., from a 10-minute to a 20-minute gradient).[1][4] | Increased separation between peaks. |
| Adjust the final organic solvent percentage. | Altered selectivity and improved resolution.[10] | |
| Inappropriate Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl phase).[10] | Enhanced selectivity due to different interaction mechanisms. |
| High Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[1] | Increased analysis time but potentially better resolution. |
| Elevated Temperature | Optimize the column temperature. Increasing temperature can sometimes improve efficiency, but for some compounds, lower temperatures might enhance resolution.[1][9] | Improved peak shape and separation. |
Problem 2: Broad or Tailing Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. | Sharper, more symmetrical peaks. |
| Column Degradation | Replace the column with a new one of the same type.[5][6] | Restoration of peak shape and efficiency. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. | Reduced band broadening and sharper peaks.[11] |
| Sample Overload | Dilute the sample or reduce the injection volume.[7] | Improved peak symmetry. |
Experimental Protocol: HPLC Quantification of this compound
This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound. Method optimization and validation are required for specific applications.
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (reagent grade).
-
Ultrapure water.
-
This compound reference standard.
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
3. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the initial mobile phase to obtain a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on UV scan of this compound |
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. waters.com [waters.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. 影響 HPLC 解析度的因素 [sigmaaldrich.com]
Validation & Comparative
Comparative In Vitro Efficacy of Olumacostat Glasaretil and Tofacitinib
This guide provides a comparative analysis of the in vitro efficacy of Olumacostat Glasaretil and Tofacitinib (TOFA), focusing on their distinct mechanisms of action and available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the cellular effects of these two compounds.
Introduction
Mechanism of Action
This compound: This compound is a prodrug of 5-(tetradecyloxy)-2-furoic acid. Its primary mechanism is the inhibition of acetyl-coenzyme A carboxylase (ACC), which is the rate-limiting enzyme in the de novo synthesis of fatty acids.[1][2][3] By blocking ACC, this compound effectively reduces the production of various lipids.[1][2][4]
Tofacitinib (TOFA): As a Janus kinase (JAK) inhibitor, Tofacitinib primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[5][6] It disrupts the JAK-STAT signaling pathway, which is essential for the signal transduction of numerous cytokines involved in inflammation and immune responses.[5][6][7] By inhibiting this pathway, Tofacitinib prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), thereby modulating gene expression related to immune cell function.[5]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Tofacitinib based on available research. It is important to note that the experimental systems and cell types are different, precluding a direct comparison of potency.
Table 1: In Vitro Efficacy of this compound in Human Sebocytes
| Parameter | Concentration | Result | Cell Type | Reference |
| Fatty Acid Synthesis | 3 µM | Reduction to at or below baseline levels | Primary and transformed human sebocytes | [1] |
| ¹⁴C-acetate Incorporation | 20 µM | 85%-90% reduction compared to control | SEB-1 cultures | [1] |
| Triacylglycerol Levels | 3 µM | ~86% reduction from control | Sebocytes | [1] |
| Cholesteryl/Wax Ester Levels | 3 µM | ~57% reduction from control | Sebocytes | [1] |
| Diacylglycerol Levels | 3 µM | ~51% reduction from control | Sebocytes | [1] |
| Cholesterol Levels | 3 µM | ~39% reduction from control | Sebocytes | [1] |
| Phospholipid Levels | 3 µM | ~37% reduction from control | Sebocytes | [1] |
Table 2: In Vitro Efficacy of Tofacitinib in Various Cell Lines
| Parameter | IC₅₀ | Cell Type | Reference |
| JAK2 Kinase Activity | 32.10 ± 1.99 nM | N/A (Kinase Assay) | [8] |
| JAK3 Kinase Activity | 21.03 ± 0.97 nM | N/A (Kinase Assay) | [8] |
| Cell Growth Inhibition | 9.57 µM | TF1 erythroleukemia cells | [9] |
| Cell Growth Inhibition | 3.31 µM | HEL erythroleukemia cells | [9] |
Experimental Protocols
This compound: Inhibition of Lipid Synthesis in Primary Human Sebocytes
-
Cell Culture: Primary human sebocytes are cultured to confluence in 96-well plates using sebocyte growth medium.
-
Stimulation and Treatment: Sebogenesis is stimulated by adding 1 µM human insulin and 1 µM of the Liver X receptor (LXR) agonist T0901317 to the culture medium. Concurrently, cells are treated with increasing concentrations of this compound or a vehicle control (0.1% DMSO).
-
Labeling: After 24 hours of stimulation and treatment, the medium is replaced with a labeling medium containing [¹⁴C]-acetate, and the respective treatments are reapplied.
-
Harvesting and Analysis: Following an additional 16 hours of incubation, the cells are harvested using trypsin/EDTA. The incorporation of ¹⁴C-acetate into lipids is then quantified to determine the extent of de novo lipid synthesis inhibition.[1]
Tofacitinib: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
-
Procedure: The kinase (e.g., JAK2 or JAK3), substrate, and ATP are incubated with varying concentrations of Tofacitinib.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction, which produces a luminescent signal.
-
Data Analysis: The luminescence is proportional to the ADP concentration and, therefore, to the kinase activity. The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.[8]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting lipid synthesis.
Caption: Mechanism of action of Tofacitinib in the JAK-STAT signaling pathway.
Caption: Comparative experimental workflows for in vitro assays.
Conclusion
This compound and Tofacitinib operate through distinct and unrelated pathways. This compound directly targets lipid metabolism by inhibiting ACC, making it a potential agent for conditions characterized by excess sebum production. The in vitro data demonstrates its efficacy in reducing the synthesis of various lipid species in sebocytes.
Tofacitinib, conversely, is an immunomodulator that targets the JAK-STAT pathway, a critical signaling cascade for a wide range of cytokines. Its in vitro efficacy has been established in immune and hematopoietic cell lines, where it inhibits cytokine-mediated signaling and cell proliferation.
Due to the absence of head-to-head in vitro studies, a direct comparison of their potency is not feasible. The choice between these or similar compounds in a research or development context would be dictated by the specific cellular pathway or therapeutic area of interest. The provided data and protocols serve as a foundation for understanding their individual in vitro characteristics.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medestheticsmag.com [medestheticsmag.com]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Olumacostat Glasaretil and the Landscape of Topical Acetyl-CoA Carboxylase Inhibition in Dermatology
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Sebum Reduction
Olumacostat glasaretil (formerly DRM01) stands out as a pioneering topical therapeutic agent developed to address acne vulgaris by directly targeting sebum production. It is a prodrug that, upon application to the skin, is converted to its active metabolite, 5-(tetradecyloxy)-2-furoic acid (TOFA). This active form inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo synthesis of fatty acids, which are primary components of sebum.[1][2] Overproduction of sebum is a key factor in the pathogenesis of acne. By inhibiting ACC, this compound aims to reduce the production of this oily substance, thereby addressing a fundamental cause of the condition.[1] As of now, this compound is the most prominently studied topical ACC inhibitor for dermatological applications, with a notable absence of other topical ACC inhibitors having reached similar stages of public clinical development. This guide provides a comprehensive overview of the experimental data supporting this compound and places it in the context of other acne treatments, highlighting its unique mechanism of action.
Quantitative Performance Data of this compound
The efficacy of this compound has been evaluated in both preclinical models and human clinical trials. The data presented below summarizes its effects on sebum composition, sebaceous gland size, and clinical outcomes in patients with acne vulgaris.
In Vitro Efficacy: Inhibition of Lipogenesis in Human Sebocytes
In studies using immortalized human sebocytes (SEB-1 and SZ95 cell lines), this compound demonstrated a significant, dose-dependent reduction in the synthesis of various lipid species that constitute sebum.
| Lipid Species | Mean Reduction (%) at 3 µM | Reference |
| Triacylglycerol | ~86% | [3] |
| Cholesteryl/Wax Ester | ~57% | [3] |
| Diacylglycerol | ~51% | [3] |
| Cholesterol | ~39% | [3] |
| Phospholipid | ~37% | [3] |
Table 1: In Vitro Reduction of Lipid Species in Human Sebocytes by this compound.
Preclinical Efficacy: Reduction of Sebaceous Gland Size
The hamster ear model is a standard preclinical tool for assessing the effect of compounds on sebaceous glands. Topical application of this compound led to a notable decrease in the size of these glands.
| Animal Model | Treatment | Outcome | Reference |
| Hamster Ear | Topical this compound | Significant reduction in sebaceous gland size | [4][5] |
Table 2: Preclinical In Vivo Efficacy of this compound.
Clinical Efficacy: Phase II and Phase III Clinical Trials for Acne Vulgaris
This compound has undergone Phase II and Phase III clinical trials to evaluate its safety and efficacy in patients with moderate-to-severe facial acne vulgaris.
Phase IIa Trial Results (12 weeks, 7.5% gel twice daily)
| Efficacy Endpoint | This compound Group | Vehicle Group | P-value | Reference |
| Mean Reduction in Inflammatory Lesions | -63.9% | -45.9% | 0.0006 | [5] |
| Mean Reduction in Non-inflammatory Lesions | -48.1% | -28.8% | 0.0025 | [5] |
| Patients with ≥2-grade IGA Improvement | 24.5% | 7.3% | 0.0070 | [5] |
Table 3: Efficacy of this compound in a Phase IIa Clinical Trial.
Phase IIb Trial Results (12 weeks)
| Treatment Group | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-inflammatory Lesions | Reference |
| OG 7.5% Twice Daily | -15.0 | -17.5 | [6] |
| Combined Vehicle | -10.7 | -9.3 | [6] |
Table 4: Efficacy of this compound in a Phase IIb Clinical Trial.
Phase III Trial Results (CLAREOS-1 and CLAREOS-2)
The Phase III trials for this compound did not meet their co-primary endpoints, and its development was subsequently discontinued.[7][8]
| Trial | Endpoint | This compound Group | Vehicle Group | Statistical Significance | Reference |
| CLAREOS-1 | Reduction in Inflammatory Lesions | 14.3 | 13.7 | Not Met | [7] |
| Reduction in Non-inflammatory Lesions | 14.8 | 11.2 | Not Met | [7] | |
| ≥2-grade IGA Improvement | 19.1% | 20.8% | Not Met | [7] | |
| CLAREOS-2 | Reduction in Inflammatory Lesions | 16.6 | 15.3 | Not Met | [7] |
| Reduction in Non-inflammatory Lesions | 17.8 | 17.4 | Not Met | [7] | |
| ≥2-grade IGA Improvement | 16.3% | 11.8% | Not Met | [7] |
Table 5: Summary of Phase III Clinical Trial Results for this compound.
Experimental Protocols
In Vitro Lipogenesis Assay in Human Sebocytes
Objective: To quantify the inhibitory effect of this compound on the synthesis of sebum lipids in cultured human sebocytes.
Methodology:
-
Cell Culture: Immortalized human sebocytes (e.g., SZ95 or SEB-1 lines) are cultured to confluence in 96-well plates using a sebocyte growth medium.
-
Stimulation of Lipogenesis: To induce lipid production, the cultured sebocytes are stimulated for 24 hours with a combination of 1 µM human insulin and 1 µM of the Liver X Receptor (LXR) agonist T0901317.[3]
-
Treatment: Following stimulation, the medium is replaced with a labeling medium containing [14C]-acetate, along with varying concentrations of this compound or its active metabolite, TOFA. A vehicle control (e.g., 0.1% DMSO) is run in parallel.[3]
-
Incubation: The cells are incubated for an additional 16 hours to allow for the incorporation of the radiolabeled acetate into newly synthesized lipids.[3]
-
Lipid Extraction and Analysis: The cells are harvested, and total lipids are extracted. The different classes of lipids (e.g., triacylglycerols, wax esters, cholesterol) are then separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in each lipid fraction is measured using a scintillation counter to determine the rate of de novo lipid synthesis. The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the vehicle control.
Hamster Ear Model for Sebaceous Gland Analysis
Objective: To evaluate the in vivo effect of topically applied this compound on the size of sebaceous glands.
Methodology:
-
Animal Model: Male Syrian hamsters are used as their ear sebaceous glands are sensitive to androgens and are a well-established model for studying sebaceous gland activity.[9]
-
Topical Application: A solution or gel formulation of this compound at a specified concentration is applied topically to the ventral side of one ear of the hamster daily for a predetermined period (e.g., 28 days). The contralateral ear may be left untreated or treated with a vehicle control.[10]
-
Tissue Collection and Preparation: At the end of the treatment period, the animals are euthanized, and the ears are excised. The skin is carefully separated from the underlying cartilage.
-
Sebaceous Gland Measurement: The size of the sebaceous glands is measured using a planimetric method. This involves visualizing the glands from the underside of the stripped skin and measuring their area using an image analysis system.[11]
-
Data Analysis: The mean sebaceous gland area of the treated ears is compared to that of the control ears to determine the percentage reduction in size.
Phase IIa Clinical Trial for Acne Vulgaris
Objective: To assess the efficacy and safety of this compound 7.5% gel in patients with moderate to severe facial acne.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Patients with a clinical diagnosis of moderate to severe facial acne vulgaris, typically defined by a minimum number of inflammatory (e.g., ≥20) and non-inflammatory (e.g., ≥20) lesions and an Investigator's Global Assessment (IGA) score of 3 ("moderate") or 4 ("severe") on a 5-point scale.
-
Randomization and Treatment: Patients are randomized in a 1:1 ratio to receive either this compound 7.5% gel or a matching vehicle gel, to be applied twice daily to the face for 12 weeks.[5]
-
Efficacy Assessments:
-
Lesion Counts: Inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesion counts are performed at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, and 12).
-
Investigator's Global Assessment (IGA): The overall severity of the acne is assessed by the investigator at each visit using a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe). A successful outcome is typically defined as a score of 0 or 1 and at least a 2-grade improvement from baseline.
-
-
Safety Assessments: Adverse events are recorded at each visit. Local tolerability is assessed by evaluating signs and symptoms such as erythema, scaling, itching, and burning.
-
Statistical Analysis: The primary efficacy endpoints are the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 12, and the proportion of patients achieving treatment success based on the IGA score. Statistical comparisons are made between the active treatment and vehicle groups.
Signaling Pathways and Experimental Workflows
ACC Signaling Pathway in Sebocyte Lipogenesis
The following diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in the synthesis of lipids within sebocytes and the mechanism of action of this compound.
Caption: ACC signaling in sebocytes and inhibition by this compound.
Experimental Workflow for Evaluating a Topical ACC Inhibitor
This diagram outlines the typical progression of research and development for a topical ACC inhibitor like this compound, from initial in vitro testing to clinical trials.
Caption: Development workflow for a topical ACC inhibitor.
Conclusion
This compound represents a significant scientific endeavor into a novel mechanism of action for the topical treatment of acne vulgaris by targeting the enzymatic driver of sebum production, acetyl-CoA carboxylase. The preclinical and Phase II clinical data demonstrated a clear biological effect, with a reduction in lipogenesis and a statistically significant improvement in acne lesions compared to vehicle. However, the subsequent failure to meet primary endpoints in Phase III trials underscores the complexities of translating promising early-stage results into definitive clinical efficacy.
Currently, there are no other topical ACC inhibitors in late-stage public development, making a direct comparative guide challenging. Therefore, this compound serves as the primary case study for this therapeutic class. Its development journey provides valuable insights for researchers and drug developers in the field of dermatology. The data suggests that while ACC inhibition is a biologically rational target for reducing sebum, further research may be needed to optimize delivery, potency, and formulation to achieve robust clinical outcomes for acne patients. The experimental protocols and data presented here can serve as a benchmark for the evaluation of future topical ACC inhibitors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hamster ear model for sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of topically applied antiandrogenic compounds on sebaceous glands of hamster ears and flank organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local inhibition of sebaceous gland growth by topically applied RU 58841 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hamster ear sebaceous glands. I. Examination of the regional variation by stripped skin planimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Olumacostat Glasaretil and Other Sebum-Reducing Agents for Acne Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data and mechanisms of action of Olumacostat Glasaretil against other prominent sebum-reducing agents investigated for the treatment of acne vulgaris. The information is intended to support research and development efforts in dermatology.
Executive Summary
Increased sebum production is a cornerstone of acne vulgaris pathophysiology. Consequently, the development of agents that effectively and safely reduce sebum output is a primary focus of acne research. This guide examines this compound, a novel topical inhibitor of acetyl-CoA carboxylase (ACC), and compares its performance with established and emerging sebum-reducing therapies, including the topical androgen receptor inhibitor Clascoterone, topical retinoids, and the oral anti-androgen Spironolactone. While this compound showed promise in early clinical trials by targeting the initial step of lipid synthesis, it ultimately failed to meet its primary endpoints in Phase 3 studies. In contrast, Clascoterone has successfully reached the market with a targeted anti-androgen mechanism, and topical retinoids and oral Spironolactone continue to be relevant therapeutic strategies, albeit with different mechanisms and side-effect profiles.
Mechanism of Action and Signaling Pathways
The therapeutic agents discussed herein employ distinct molecular strategies to curtail sebum production. These pathways are visualized below to provide a clear understanding of their biological targets.
This compound: Acetyl-CoA Carboxylase Inhibition
This compound is a prodrug that, once converted to its active form, directly inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in the de novo synthesis of fatty acids, a major component of sebum.[1][2] By blocking this initial step, it aimed to comprehensively reduce the production of various lipid classes within the sebocytes.
Clascoterone: Topical Androgen Receptor Inhibition
Clascoterone is a topical androgen receptor inhibitor. It competitively binds to androgen receptors in sebocytes and hair follicle cells, preventing the binding of dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that leads to increased sebum production and pro-inflammatory cytokine release.
Topical Retinoids: Nuclear Receptor Modulation
Topical retinoids, such as tretinoin, tazarotene, adapalene, and trifarotene, are vitamin A derivatives that act as agonists for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. The binding of retinoids to these receptors modulates the transcription of genes involved in cell differentiation, proliferation, and inflammation. While their primary effect in acne is normalizing follicular keratinization and reducing inflammation, they are also thought to suppress sebocyte function.
Spironolactone: Systemic Anti-Androgen Action
Spironolactone is an oral potassium-sparing diuretic with anti-androgenic properties. It acts as a competitive antagonist at androgen receptors and also inhibits androgen synthesis. By systemically reducing the effects of androgens, spironolactone decreases sebum production. Due to its systemic effects, its use in acne is generally limited to female patients.[3][4]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and comparator agents in reducing sebum production and acne lesions. It is important to note that direct head-to-head comparative studies are scarce, and methodologies for measuring outcomes can vary between trials.
Table 1: Sebum Reduction
| Agent | Study | Dosage | Duration | Sebum Reduction | Method of Measurement |
| This compound | N/A | N/A | N/A | Data on direct sebum measurement in clinical trials is not publicly available. Preclinical data showed a reduction in lipid synthesis in sebocytes.[5] | In vitro lipid synthesis assays |
| Clascoterone | Draelos et al., 2024 | 1% Cream BID | 12 Weeks | 27% reduction from baseline (p<0.001) | Sebumeter |
| Topical Retinoids | |||||
| Tretinoin | Hommel et al., 1998 | 20 mg/day (oral) | 4 Weeks | No significant change in Sebum Excretion Rate (SER) | Gravimetric analysis |
| Adapalene | Ovhal et al., 2018 | 0.1% Gel | 6 Weeks | No significant decrease in Mean Facial Sebum Excretion (MFSE) | Sebumeter |
| Tazarotene | N/A | N/A | N/A | Data on direct quantitative sebum reduction is limited. Studies report subjective improvements in skin oiliness.[6] | Patient-reported outcomes |
| Trifarotene | N/A | N/A | N/A | Data on direct quantitative sebum reduction is not available. | N/A |
| Spironolactone | Goodfellow et al., 1984 | 50-200 mg/day (oral) | 3 Months | Significant reduction in sebum excretion in all female subjects.[7] | Gravimetric analysis |
| Krunic et al., 2008 | 50-100 mg/day (oral) | N/A | 30-50% reduction in Sebum Excretion Rate (SER)[3] | N/A |
Table 2: Lesion Count Reduction (from selected clinical trials)
| Agent | Study | Dosage | Duration | Inflammatory Lesion Reduction | Non-Inflammatory Lesion Reduction |
| This compound | Phase IIa | 7.5% Gel BID | 12 Weeks | -63.9% (vs. -45.9% vehicle)[8] | -48.1% (vs. -28.8% vehicle)[8] |
| Phase IIb | 7.5% Gel BID | 12 Weeks | -15.0 (absolute change) (vs. -10.7 vehicle)[9] | -17.5 (absolute change) (vs. -9.3 vehicle)[9] | |
| Phase III (CLAREOS-1) | 5% Gel BID | 12 Weeks | -14.3 (absolute change) (vs. -13.7 vehicle)[10] | -14.8 (absolute change) (vs. -11.2 vehicle)[10] | |
| Phase III (CLAREOS-2) | 5% Gel BID | 12 Weeks | -16.6 (absolute change) (vs. -15.3 vehicle)[10] | -17.8 (absolute change) (vs. -17.4 vehicle)[10] | |
| Clascoterone | Phase III (Pivotal Trials) | 1% Cream BID | 12 Weeks | -19.3 to -20.0 (absolute change) (vs. -12.6 to -15.5 vehicle)[11] | -19.4 (absolute change) (vs. -10.8 to -13.0 vehicle)[11] |
| Topical Retinoids | |||||
| Trifarotene | Phase III (PERFECT 1 & 2) | 50 µg/g Cream QD | 12 Weeks | Significant reduction vs. vehicle[12] | Significant reduction vs. vehicle[12] |
| Spironolactone | N/A | N/A | N/A | Data on specific lesion count reduction percentages from large-scale, placebo-controlled trials are varied. | N/A |
Adverse Event Profile
A comparison of the common adverse events associated with each agent is crucial for evaluating their overall therapeutic potential.
Table 3: Common Adverse Events
| Agent | Common Adverse Events |
| This compound | Well-tolerated in clinical trials. Adverse events were primarily mild to moderate application-site reactions.[8][10] |
| Clascoterone | Local skin reactions (erythema, scaling/dryness, pruritus, stinging/burning). Incidence of these events was similar to vehicle in pivotal trials.[13][14] |
| Topical Retinoids | Skin irritation (erythema, peeling, dryness, burning, itching), photosensitivity. These effects are typically most pronounced in the initial weeks of treatment.[15] |
| Spironolactone | Menstrual irregularities, breast tenderness, dizziness, headache, hyperkalemia (rare in healthy young women).[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are outlines of common protocols used in the clinical evaluation of sebum-reducing agents.
Sebum Measurement
A standardized workflow for the quantitative assessment of sebum production is critical for comparing the efficacy of different agents.
1. Sebumeter® Measurement:
-
Principle: This photometric device measures the transparency of a special plastic film after it has been applied to the skin. The more sebum absorbed, the more transparent the film becomes.[17][18]
-
Protocol:
-
The patient rests in a room with controlled temperature and humidity for at least 30 minutes.
-
The measurement area (typically the forehead) is gently cleansed to remove existing sebum.
-
After a defined period (e.g., 1-2 hours) to allow for sebum accumulation, the Sebumeter® cassette is pressed onto the skin for a standardized time (e.g., 30 seconds).[19]
-
The cassette is then inserted into the device, which measures the light transmission through the film and calculates the sebum content in µg/cm².[17]
-
2. Sebutape® and Image Analysis:
-
Principle: Sebutape® is an adhesive patch that collects sebum from follicular reservoirs. The size and density of the sebum spots on the tape can be analyzed.[20]
-
Protocol:
-
The skin is prepared as for Sebumeter® measurement.
-
The Sebutape® is applied to the skin with firm, uniform pressure for a set duration (e.g., 1 hour).
-
The tape is removed and can be analyzed visually or with digital image analysis software to quantify the area covered by sebum.
-
3. Gas Chromatography/Mass Spectrometry (GC/MS):
-
Principle: This technique allows for the separation, identification, and quantification of the individual lipid components of sebum.[21][22]
-
Protocol:
-
Sebum is collected using solvent extraction (e.g., with absorbent paper soaked in hexane or ethanol) or by extracting lipids from Sebutape®.
-
The lipid extract is then prepared for analysis, which may involve derivatization.
-
The sample is injected into the GC/MS system, which separates the different lipid species and provides detailed information about the sebum composition.[23]
-
Clinical Trial Design for Efficacy Assessment
-
Design: Most pivotal trials are randomized, double-blind, vehicle-controlled studies.
-
Participants: Patients with moderate-to-severe acne vulgaris, often defined by a minimum number of inflammatory and non-inflammatory lesions and a specific score on an Investigator's Global Assessment (IGA) scale.
-
Treatment Protocol: Patients are randomized to apply the investigational drug or a vehicle cream/gel to the affected areas (e.g., the entire face) once or twice daily for a specified period (commonly 12 weeks).
-
Efficacy Endpoints:
-
Co-primary endpoints often include:
-
The absolute change from baseline in inflammatory and non-inflammatory lesion counts at the end of the treatment period.
-
The proportion of patients achieving "treatment success," defined as a score of 0 (clear) or 1 (almost clear) on the IGA scale, and at least a 2-grade improvement from baseline.
-
-
-
Safety and Tolerability: Assessed through the recording of adverse events, local skin reactions (e.g., erythema, scaling, itching, burning), and physical examinations.
Conclusion
The landscape of sebum-reducing agents for acne treatment is evolving. This compound, despite a promising and novel mechanism of action targeting the fundamental process of lipid synthesis, did not demonstrate sufficient efficacy in late-stage clinical trials to warrant further development. This outcome underscores the challenges in translating preclinical findings into clinical success.
In contrast, Clascoterone has emerged as the first topical agent specifically designed to reduce sebum by targeting androgen receptors, offering a new therapeutic option with a favorable safety profile. Topical retinoids remain a cornerstone of acne therapy due to their multifactorial effects, although their direct impact on sebum reduction is less quantitatively established and can be accompanied by skin irritation. Oral Spironolactone is an effective systemic option for hormonal acne in women, with significant sebum-reducing capabilities, but its systemic nature necessitates careful patient selection and monitoring.
For researchers and drug developers, the story of this compound highlights the importance of robust clinical trial design and the need for a significant efficacy signal over vehicle to demonstrate clinical benefit. Future research may focus on novel topical agents with improved efficacy and tolerability, combination therapies that target multiple pathogenic factors of acne, and a deeper understanding of the complex regulation of the sebaceous gland.
References
- 1. obgproject.com [obgproject.com]
- 2. Management of Acne Vulgaris With Trifarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Spironolactone in Post-teenage Female Patients with Acne Vulgaris: Practical Considerations for the Clinician Based on Current Data and Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicalresearch.com [medicalresearch.com]
- 5. Dermira’s Two Phase 3 Trials Evaluating Olumacostat [globenewswire.com]
- 6. Adapalene suppresses sebum accumulation via the inhibition of triacylglycerol biosynthesis and perilipin expression in differentiated hamster sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral spironolactone improves acne vulgaris and reduces sebum excretion [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel topical sebum inhibitor, in the treatment of acne vulgaris: A phase IIa, multicenter, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary results from phase IIb trial assessing this compound for acne vulgaris - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. dovepress.com [dovepress.com]
- 13. Clinical Review - Clascoterone (Winlevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spironolactone for the treatment of acne in women, a retrospective study of 110 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sebumeter - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 18. pharmacyinfoline.com [pharmacyinfoline.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. researchgate.net [researchgate.net]
- 21. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Olumacostat Glasaretil's Effects on Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olumacostat Glasaretil and alternative approaches for inhibiting lipid synthesis, a key factor in sebum production. It includes detailed experimental protocols and quantitative data to assist researchers in replicating and expanding upon these findings.
Introduction to this compound and Lipid Synthesis Inhibition
This compound (OG) is a prodrug of 5-(tetradecyloxy)-2-furoic acid (TOFA), which functions as a potent inhibitor of Acetyl-CoA Carboxylase (ACC).[1] ACC is the rate-limiting enzyme in the de novo fatty acid synthesis pathway, which is a fundamental process for the production of various lipids that constitute sebum.[1][2] By inhibiting ACC, this compound effectively reduces the production of key sebum components, including triglycerides, wax esters, and cholesterol esters.[1] This mechanism of action has made it a significant area of research for conditions characterized by excessive sebum production, such as acne vulgaris.
Comparative Efficacy of Lipid Synthesis Inhibitors
The following table summarizes the quantitative effects of this compound and alternative compounds on lipid and sebum production.
| Compound/Drug | Target | Model System | Concentration/Dose | Observed Effect | Reference |
| This compound | ACC | Human Sebocytes (in vitro) | 3 µM | ~86% reduction in triacylglycerol, ~57% in cholesteryl/wax esters, ~51% in diacylglycerol, ~39% in cholesterol, and ~37% in phospholipids. | [1][3] |
| Human Sebocytes (in vitro) | 20 µM | 85-90% reduction in 14C-acetate incorporation into lipids. | [3] | ||
| Hamster Ear Model (in vivo) | 6% (w/w) topical, twice daily for 21 days | ~20.4% reduction in sebaceous gland size. | [4] | ||
| PF-05175157 (Oral ACCi) | ACC | Human Volunteers (in vivo) | 200 mg twice daily for 2 weeks | ~49% reduction in facial sebum production. | [3] |
| ASC40 (FASN inhibitor) | FASN | Acne Patients (Phase 2 Clinical Trial) | Not specified | Dose-dependent inhibition of sebum production. | [5] |
| Salicylic Acid | AMPK/SREBP-1 Pathway | Human Sebocytes (in vitro) | Not specified | Decreased sebocyte lipogenesis. | [6][7] |
| Human Volunteers (in vivo) | Not specified | 23.65% decrease in sebum levels. | [6] | ||
| Topical Rapamycin (Sirolimus) | mTOR | Acne-prone skin (computational analysis) | Not specified | Identified as a top candidate for reversing acne-related gene expression. | [8] |
| Hyaluronic Acid | CD44 Receptor | Human Volunteers (in vivo) | Not specified | Significant decrease in sebum production. | [9][10] |
| Green Tea Extract (EGCG) | 5α-reductase | Male Volunteers (in vivo) | 3% emulsion | Statistically significant reduction in skin sebum production. | [11] |
Signaling Pathways in Sebaceous Lipid Synthesis
The diagram below illustrates the de novo fatty acid synthesis pathway and highlights the points of inhibition for ACC and FASN inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of lipid synthesis inhibitors.
In Vitro Lipogenesis Assay using Nile Red Staining
Objective: To qualitatively and quantitatively assess the accumulation of intracellular lipid droplets in sebocytes following treatment with a test compound.
Materials:
-
SZ95 or other human sebocyte cell line
-
Cell culture medium (e.g., Sebomed® medium)
-
Test compound and vehicle control
-
Nile Red stock solution (1 mg/mL in acetone or 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4%) for optional fixation
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture sebocytes in appropriate flasks or plates until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle for a predetermined period (e.g., 24-72 hours).
-
Staining of Live Cells: a. Prepare a working solution of Nile Red (e.g., 200-1000 nM in culture medium or buffer).[2] b. Wash the cells once with PBS. c. Incubate the cells with the Nile Red working solution for 5-15 minutes at room temperature or 37°C, protected from light.[2]
-
Staining of Fixed Cells (Optional): a. Wash cells with PBS. b. Fix the cells with 4% formaldehyde for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Incubate with the Nile Red working solution for 15-30 minutes at room temperature.
-
Imaging and Quantification:
-
Microscopy: Wash the cells with PBS and immediately visualize them using a fluorescence microscope. Lipid droplets will appear as yellow-gold or red fluorescent structures.[2]
-
Flow Cytometry: For a quantitative analysis, detach the cells, wash them, and resuspend them in the Nile Red working solution. Analyze the fluorescence intensity using a flow cytometer.
-
De Novo Lipid Synthesis Assay using [¹⁴C]-Acetate Incorporation
Objective: To quantify the rate of new lipid synthesis by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Cultured sebocytes
-
[¹⁴C]-Sodium Acetate
-
Cell culture medium
-
Test compound and vehicle control
-
PBS
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture and treat sebocytes with the test compound as described in the previous protocol.
-
Radiolabeling: a. Towards the end of the treatment period, add [¹⁴C]-acetate to the culture medium at a final concentration of 1-2 µCi/mL. b. Incubate for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: a. Wash the cells twice with ice-cold PBS to remove unincorporated [¹⁴C]-acetate. b. Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Quantification: a. Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate. b. Add scintillation cocktail to the vial. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Normalization: Normalize the CPM values to the total protein content of the cell lysate to account for differences in cell number.
In Vivo Sebum Production Measurement using a Sebumeter®
Objective: To non-invasively measure the sebum output on the skin surface of human subjects.
Materials:
-
Sebumeter® device (e.g., Courage + Khazaka SM 815)
-
Sebumeter® cassettes
-
Standardized skin cleansing materials
Procedure:
-
Subject Acclimatization: Allow subjects to acclimatize to the controlled environment (temperature and humidity) for at least 30 minutes before measurements.
-
Baseline Measurement: a. Clean a defined area of the skin (e.g., forehead) with a standardized wipe to remove existing sebum. b. Wait for a specified period (e.g., 1-2 hours) to allow for sebum accumulation. c. Apply the Sebumeter® cassette to the skin for 30 seconds with constant pressure. d. Insert the cassette into the Sebumeter® to obtain a baseline reading in µg/cm².
-
Product Application: Apply the test product or vehicle to the designated treatment areas.
-
Follow-up Measurements: Repeat the measurement procedure at specified time points after product application (e.g., 1, 2, 4, 8 hours, and after several weeks of use).
-
Data Analysis: Calculate the percentage change in sebum levels from baseline for the treated and vehicle control areas.
In Vivo Assessment of Sebaceous Gland Size in the Hamster Ear Model
Objective: To evaluate the effect of a topical test compound on the size of sebaceous glands in a well-established animal model.
Materials:
-
Male Syrian golden hamsters
-
Test compound and vehicle control formulations
-
Micropipette for topical application
-
Standard histology equipment (formalin, paraffin, microtome, slides, hematoxylin and eosin stains)
-
Microscope with image analysis software
Procedure:
-
Animal Acclimatization and Treatment: a. Acclimatize the hamsters to the housing conditions. b. Topically apply a defined volume of the test compound or vehicle to the ventral surface of the hamster's ear once or twice daily for a specified duration (e.g., 14-21 days).
-
Tissue Collection and Processing: a. At the end of the treatment period, euthanize the animals. b. Excise the treated ears and fix them in 10% neutral buffered formalin. c. Process the tissues, embed them in paraffin, and cut cross-sections of the ear.
-
Histological Staining and Analysis: a. Stain the tissue sections with hematoxylin and eosin (H&E). b. Capture images of the sebaceous glands under a microscope. c. Use image analysis software to measure the cross-sectional area of individual sebaceous glands or the total glandular area per field of view.
-
Data Analysis: Compare the average sebaceous gland size between the test compound-treated, vehicle-treated, and untreated control groups.
Experimental Workflow for Screening Lipid Synthesis Inhibitors
The following diagram outlines a typical workflow for the identification and validation of novel inhibitors of sebaceous lipid synthesis.
Conclusion
Replicating the effects of this compound on lipid synthesis involves targeting the de novo fatty acid synthesis pathway, primarily through the inhibition of ACC. However, alternative strategies targeting FASN or upstream regulatory pathways like mTOR/SREBP-1 also show promise. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of novel compounds aimed at modulating sebum production. The comparative data presented herein should serve as a valuable resource for researchers and drug developers in this field.
References
- 1. metsol.com [metsol.com]
- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin components: 14C acetate incorporation in vitro. With particular reference to lipid synthesis in the isolated (dissected) human sebaceous gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid synthesis ( 14 C-acetate incorporation) in the isolated human sebaceous gland, the appendage-freed epidermis, the sebocyst (steatocystoma) and the wen (keratinous cyst of skin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Lipid extraction procedure for in vitro studies of glyceride synthesis with labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetate as a carbon source for lipid synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Therapeutic Targets for Sebum Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive sebum production is a key factor in the pathogenesis of numerous dermatological conditions, most notably acne vulgaris. While the inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in de novo lipogenesis, has been a focal point of therapeutic development, a range of alternative targets within the intricate signaling pathways of the sebaceous gland offer promising avenues for intervention.[1][2] This guide provides a comparative overview of four key alternative therapeutic targets for sebum reduction: the Androgen Receptor (AR), mTORC1 (mechanistic Target of Rapamycin Complex 1), Peroxisome Proliferator-Activated Receptors (PPARs), and Stearoyl-CoA Desaturase (SCD). We will delve into their mechanisms of action, present available quantitative data on their modulation of sebum production, detail relevant experimental protocols, and visualize the associated signaling pathways.
Comparison of Therapeutic Targets
The following table summarizes the quantitative data on the efficacy of modulating these alternative targets for sebum reduction. It is important to note that direct head-to-head clinical trial data comparing these targets with ACC inhibitors is not currently available.
| Therapeutic Target | Compound Type | Sebum Reduction Efficacy | Species/Model | Citation |
| Androgen Receptor (AR) | Antagonist (Clascoterone 1% cream) | 27% reduction at 12 weeks (Sebumeter) | Human | [3][4][5] |
| mTORC1 | Inhibitor (Rapamycin/Sirolimus) | Qualitative reduction in sebaceous gland activity reported; quantitative data from human trials on sebum reduction is not yet available. | Human (in vitro/exploratory trials) | [6][7] |
| PPARγ | Agonists (Thiazolidinediones, Fibrates) | 37% to 77% increase in sebum production. This suggests antagonists may be effective for reduction. | Human | [8][9][10][11] |
| SCD-1 | Inhibitor (XEN103 1% solution) | 50% to 75% reduction in sebaceous gland number and size. | Mouse | [12][13] |
| ACC (Comparator) | Inhibitor (Olumacostat Glasaretil) | ~50% reduction in facial sebum excretion. | Human | [1] |
Signaling Pathways
Androgen Receptor (AR) Signaling Pathway
Androgens, such as dihydrotestosterone (DHT), bind to the Androgen Receptor (AR) in the cytoplasm of sebocytes.[14] This complex then translocates to the nucleus, where it binds to androgen response elements on DNA, initiating the transcription of genes that promote sebocyte proliferation and lipogenesis, ultimately leading to increased sebum production.[4][6][14]
Caption: Androgen Receptor signaling pathway in sebocytes.
mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and metabolism.[8][15] Growth factors and nutrients activate mTORC1, which in turn promotes lipogenesis through the activation of SREBP-1 (Sterol Regulatory Element-Binding Protein 1) and by influencing PPARγ.[1][11][16] This leads to increased synthesis of lipids and sebocyte proliferation.[1]
Caption: mTORC1 signaling pathway in sebaceous gland lipogenesis.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a role in sebocyte differentiation and lipid metabolism.[3][5][17] Activation of PPARγ, in particular, has been shown to increase the expression of genes involved in lipid synthesis, leading to an increase in sebum production.[3][5][18] This suggests that antagonizing PPARγ could be a viable strategy for sebum reduction.
Caption: PPAR signaling in sebocyte differentiation and lipid metabolism.
Stearoyl-CoA Desaturase (SCD) Pathway
Stearoyl-CoA Desaturase (SCD) is a key enzyme in the de novo synthesis of monounsaturated fatty acids, which are major components of sebum.[19][20][21] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids.[21] Inhibition of SCD-1, the predominant isoform in sebaceous glands, leads to a reduction in the building blocks for sebum lipids, resulting in decreased sebum production and atrophy of the sebaceous glands.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Sebum Production with the Acetyl Coenzyme A Carboxylase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens induce sebaceous differentiation in sebocyte cells expressing a stable functional androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Sebaceous differentiation in sebocyte cells expressing androgen receptor [qima-lifesciences.com]
- 7. Visible effects of rapamycin (sirolimus) on human skin explants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome proliferator-activated receptors increase human sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Androgen receptor expression in the preputial gland and its sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The multifaceted role of mTORC1 in the control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Adipose mTOR Signaling and Function: Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Changes in Skin Caused by Scd1 Deficiency: A Focus on Retinol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of stearoyl-CoA desaturase-1 in skin integrity and whole body energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Olumacostat Glasaretil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Olumacostat Glasaretil. The following procedural guidance is based on available safety information and best practices for laboratory chemical handling.
Compound Information and Storage
This compound is a small molecule inhibitor of acetyl-coenzyme A carboxylase (ACC). It is typically supplied as a powder for research use. Proper storage is critical to maintain its stability and efficacy.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C for up to 3 years | [1] |
| Storage Temperature (in Solvent) | -80°C for up to 1 year | [1] |
| Shipping Conditions | Ambient temperature or with blue ice | [1] |
| Solubility in DMSO | 125 mg/mL (259.54 mM) | [1] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS), the following PPE recommendations are based on general laboratory safety protocols for handling powdered chemical compounds of unknown toxicity.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of the powder. For weighing and transferring, a fume hood is strongly recommended. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling and Operational Plan
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
3.1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1261491-89-7) on the label match the order.
-
Log the receipt date and store the compound at the recommended temperature (-20°C for powder).
3.2. Preparation for Use:
-
Work in a designated area, preferably within a chemical fume hood, to minimize exposure.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
3.3. Weighing and Dissolving:
-
Use a dedicated, clean spatula for transferring the powder.
-
Weigh the desired amount of this compound in a tared, appropriate container.
-
To dissolve, add the solvent (e.g., DMSO) to the powder. Sonication may be used to aid dissolution[1].
3.4. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Avoid generating aerosols.
3.5. Spill Management:
-
In case of a small spill of the powder, gently sweep it up with a damp paper towel (avoid creating dust) and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Report all spills to the laboratory supervisor.
Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Signaling Pathways and Experimental Workflows
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
